molecular formula C21H28O5 B12392664 Schineolignin C

Schineolignin C

Cat. No.: B12392664
M. Wt: 360.4 g/mol
InChI Key: PNBXGHSKVPWUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schineolignin C is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3

InChI Key

PNBXGHSKVPWUKU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Schineolignin C?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a naturally occurring lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis are a well-studied class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside generalized experimental protocols for the isolation and characterization of lignans from this genus, and a summary of the biological activities of related compounds.

Chemical Structure and Properties

The chemical structure of this compound was first elucidated in 2010. It is a dibenzylbutane-type lignan. Based on its systematic name, (-)-5-[4-(4-Hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol, the chemical structure can be confidently determined.

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C21H28O5--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 360.44 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1352185-28-4--INVALID-LINK--, --INVALID-LINK--
IUPAC Name (-)-5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol--INVALID-LINK--
Class Lignan--INVALID-LINK--
Source Fruit of Schisandra chinensis--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are documented in the primary literature. Below is a generalized workflow typical for the isolation and identification of lignans from Schisandra chinensis.

A generalized workflow for the isolation and characterization of this compound.

Detailed Methodologies (General Procedures)

  • Extraction: The air-dried and powdered fruits of Schisandra chinensis are typically extracted with a polar solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The lignan components are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Further separation is often achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Biological Activity of Related Lignans from Schisandra chinensis

Table 2: Reported Biological Activities of Lignans from Schisandra chinensis

LignanBiological ActivityQuantitative Data (Example)Reference
Schisandrin BHepatoprotective, Neuroprotective, Cardioprotective---INVALID-LINK--
Gomisin AAnti-inflammatory, Hepatoprotective---INVALID-LINK--
Schisandrin AAnti-cancer, Neuroprotective---INVALID-LINK--
DeoxyschizandrinAnti-inflammatory, Antioxidant---INVALID-LINK--

Potential Signaling Pathway Modulation

Lignans from Schisandra chinensis have been shown to modulate various signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor adaptor MyD88 receptor->adaptor ikb_kinase IKK Complex adaptor->ikb_kinase nf_kb_inhibition IκBα ikb_kinase->nf_kb_inhibition phosphorylates & degrades nf_kb NF-κB (p65/p50) translocation Nuclear Translocation nf_kb->translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) translocation->gene_expression schineolignin_c Schisandra Lignans (e.g., this compound - Putative) schineolignin_c->ikb_kinase Inhibits

A conceptual diagram of the putative inhibition of the NF-κB signaling pathway by Schisandra lignans.

Conclusion

This compound is a dibenzylbutane-type lignan with a well-defined chemical structure, isolated from the fruit of Schisandra chinensis. While specific biological data for this compound is currently limited, the extensive research on related lignans from the same plant suggests its potential for various pharmacological applications, particularly in areas related to inflammation, oxidative stress, and liver protection. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and professionals interested in the study and development of novel natural products.

The Biosynthesis of Schineolignin C in Trichoderma: A Technical Guide to a Misattributed Pathway and an Exploration of Fungal and Plant Phenylpropanoid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the biosynthetic pathway of Schineolignin C, a lignan compound, within the fungal genus Trichoderma. Initial comprehensive literature reviews and database searches revealed no evidence of this compound or any other lignan production by Trichoderma species. Lignan biosynthesis is a well-established metabolic pathway in plants, where these compounds play crucial roles in defense and development. In contrast, Trichoderma species are renowned for their prolific production of a diverse array of other secondary metabolites, including polyketides, non-ribosomal peptides, and terpenoids, which are central to their roles as biocontrol agents.

This document serves a dual purpose: first, to clarify the current scientific understanding regarding the origins of lignans, and second, to provide an in-depth technical overview of relevant biosynthetic pathways that align with the interests of researchers in natural product biosynthesis. To this end, this guide presents a detailed examination of a canonical lignan biosynthetic pathway as elucidated in model plant systems. Subsequently, it offers a comprehensive analysis of a well-characterized secondary metabolite pathway in Trichoderma—the biosynthesis of trichothecenes.

For both pathways, this guide provides detailed experimental protocols for key enzymatic assays and analytical procedures, quantitative data on metabolite production and enzyme kinetics, and visualizations of the metabolic and logical workflows using the DOT language for Graphviz. It is our hope that this detailed guide will serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Part 1: The Biosynthetic Pathway of Lignans in Planta

While this compound biosynthesis is not attributed to Trichoderma, the general pathway for lignan formation is well-documented in plants. Lignans are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The following sections detail the core enzymatic steps leading to the formation of key lignan precursors, using the biosynthesis of secoisolariciresinol in Linum species (flax) as a representative example.

Core Lignan Biosynthetic Pathway

The pathway begins with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which then undergo stereospecific dimerization to form the basic lignan scaffold.

Lignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis cluster_downstream Downstream Modification Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL ConAld Coniferaldehyde pCouCoA->ConAld CCR, HCAL ConAlc Coniferyl Alcohol ConAld->ConAlc CAD Pino (+)-Pinoresinol ConAlc->Pino Dirigent Protein + Laccase/Peroxidase Larici (+)-Lariciresinol Pino->Larici PLR Seco (-)-Secoisolariciresinol Larici->Seco PLR Matairesinol (-)-Matairesinol Seco->Matairesinol SIRD OtherLignans Other Lignans (e.g., Justicidin B) Matairesinol->OtherLignans

Figure 1: Generalized Lignan Biosynthetic Pathway in Plants.
Quantitative Data on Lignan Biosynthesis

The production of lignans can be influenced by various factors, including plant species, tissue type, developmental stage, and exposure to elicitors. The following table summarizes representative quantitative data for lignan production and key enzyme activities.

Parameter Value Organism/Conditions Reference
Secoisolariciresinol Diglucoside (SDG) ContentUp to 3.7 mg/g DWLinum usitatissimum (flax) seeds[1][2]
Justicidin B Production~250 µg/g DW (MeJA elicited)Linum austriacum hairy root cultures[3]
Podophyllotoxin (PTOX) and 6-Methoxypodophyllotoxin (MPTOX) Production0.1 - 0.5 mg/g DWLinum flavum adventitious root cultures[4]
Phenylalanine Ammonia-Lyase (PAL) Activity0.1 - 1.5 µkat/kg proteinElicitor-treated plant cell cultures[5]
Pinoresinol-Lariciresinol Reductase (PLR) Gene Expression>10-fold increaseElicitor-treated Linum album cell cultures[6]
Experimental Protocols for Key Lignan Biosynthesis Enzymes

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

  • Principle: PAL catalyzes the deamination of L-phenylalanine, producing trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to PAL activity.[5][7][8]

  • Reagents:

    • Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8), containing 2 mM β-mercaptoethanol and 20% (w/v) polyvinylpolypyrrolidone.

    • Assay Buffer: 0.1 M Sodium Borate buffer (pH 8.8).

    • Substrate Solution: 30 mM L-phenylalanine in Assay Buffer.

    • Stop Solution: 1 M HCl.

  • Procedure:

    • Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

    • Prepare the reaction mixture containing 2.0 mL of Assay Buffer, 0.5 mL of Substrate Solution, and 0.5 mL of enzyme extract.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 0.25 mL of 1 M HCl.

    • Measure the absorbance of the mixture at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).

    • Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,900 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.[9]

This assay monitors the NADPH-dependent reduction of pinoresinol.[10][11]

  • Principle: PLR utilizes NADPH to catalyze the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. The reaction is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.0).

    • Substrate: 200 µM (+)-pinoresinol in methanol.

    • Cofactor: 1 mM NADPH in Assay Buffer.

  • Procedure:

    • Combine 800 µL of Assay Buffer, 100 µL of NADPH solution, and 50 µL of enzyme extract in a cuvette.

    • Initiate the reaction by adding 50 µL of the pinoresinol substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6,220 M⁻¹cm⁻¹).

This assay measures the conversion of secoisolariciresinol to matairesinol.[12][13][14]

  • Principle: SIRD catalyzes the NAD(P)⁺-dependent oxidation of a hydroxyl group on secoisolariciresinol to form an intermediate lactol, which spontaneously cyclizes to matairesinol. The production of matairesinol is quantified by HPLC or LC-MS.

  • Reagents:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.8).

    • Substrate: 500 µM (-)-secoisolariciresinol.

    • Cofactor: 1 mM NADP⁺ (or NAD⁺, depending on the specific enzyme).

  • Procedure:

    • Set up a 100 µL reaction mixture containing Assay Buffer, substrate, cofactor, and purified enzyme (approx. 10 µg).

    • Incubate at 30°C for 12 hours.

    • Terminate the reaction by adding an equal volume of methanol or by acidifying.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the presence of matairesinol using reverse-phase HPLC with UV detection (e.g., at 280 nm) or LC-MS for confirmation.

Part 2: The Biosynthetic Pathway of Trichothecenes in Trichoderma

Trichoderma species are prolific producers of a wide range of secondary metabolites, among which are the sesquiterpenoid mycotoxins known as trichothecenes. These compounds, such as Harzianum A, are synthesized from the central isoprenoid precursor farnesyl diphosphate (FPP).[15][16]

Core Trichothecene Biosynthetic Pathway

The biosynthesis of the trichothecene core structure is initiated by the cyclization of FPP and followed by a series of oxygenation reactions catalyzed primarily by cytochrome P450 monooxygenases.

Trichothecene_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_trichothecene Trichothecene Core Biosynthesis cluster_tailoring Tailoring Reactions AcCoA Acetyl-CoA HMGCoA HMG-CoA AcCoA->HMGCoA MVA Mevalonate HMGCoA->MVA IPP IPP MVA->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP Farnesyl Diphosphate GPP->FPP TD Trichodiene FPP->TD Tri5 (Trichodiene Synthase) Intermediates Oxygenated Intermediates TD->Intermediates Tri4 (P450 Monooxygenase) EPT 12,13-Epoxytrichothec-9-ene (EPT) Intermediates->EPT Spontaneous Cyclization Trichodermol Trichodermol EPT->Trichodermol Tri11/Other P450s (Hydroxylation) Harzianum_A Harzianum A Trichodermol->Harzianum_A Acyltransferase (Esterification)

Figure 2: Generalized Trichothecene Biosynthetic Pathway in Trichoderma.
Quantitative Data on Trichothecene Biosynthesis

Trichothecene production in Trichoderma is strain-specific and highly dependent on culture conditions.

Parameter Value Organism/Conditions Reference
Harzianum A (HA) Yield46.0 - 488.5 µg/mLTrichoderma arundinaceum in PDB culture (48h)[17]
Harzianum A (HA) Yield~250 µg/mLT. arundinaceum IBT 40837[17]
Trichodermin YieldNot specified, but detectedTrichoderma brevicompactum in liquid media[18][19]
Trichodiene Synthase (Tri5) Kinetics Fusarium sporotrichioides (recombinant)
kcat0.09 s⁻¹ (at 15°C)[20][21]
KM for FPP78 nM (at 15°C)[21]
tri5 Gene ExpressionUp-regulated during biosynthesisT. arundinaceum[22][23]
Experimental Protocols for Key Trichothecene Biosynthesis Enzymes

This assay typically uses a radiolabeled substrate to quantify the formation of the hydrocarbon product trichodiene.[24][25]

  • Principle: Tri5 catalyzes the Mg²⁺-dependent cyclization of [1-³H]farnesyl diphosphate ([³H]FPP) into [³H]trichodiene. The volatile, nonpolar trichodiene is separated from the polar substrate by solvent extraction, and its radioactivity is measured by liquid scintillation counting.

  • Reagents:

    • Assay Buffer: 10 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol.

    • Substrate: [1-³H]FPP (specific activity ~80-100 mCi/mmol), diluted to a working concentration of 10-50 µM.

    • Extraction Solvent: n-pentane or hexane.

    • Scintillation Cocktail.

  • Procedure:

    • Prepare a reaction mixture (e.g., 200 µL) containing Assay Buffer and a defined amount of purified Tri5 enzyme or cell-free extract.

    • Initiate the reaction by adding [³H]FPP.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction and extract the product by adding 500 µL of n-pentane and vortexing vigorously.

    • Separate the phases by centrifugation.

    • Transfer a known volume of the upper organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the [³H]FPP substrate.

Direct in vitro assays for P450s like Tri4 are complex due to the requirement for a P450 reductase partner and specific membrane environments. Therefore, activity is often confirmed through feeding studies or heterologous expression.[26][27][28]

  • Principle: A Trichoderma or Fusarium mutant strain with a deleted tri4 gene (Δtri4) will accumulate trichodiene. Feeding this mutant with potential oxygenated intermediates or expressing a functional Tri4 gene from another organism can restore downstream product formation, which is then analyzed by GC-MS.

  • Workflow:

    • Gene Disruption: Create a Δtri4 mutant in a trichothecene-producing strain of Trichoderma or Fusarium using standard fungal transformation techniques.

    • Culture and Extraction: Grow the Δtri4 mutant in a suitable production medium (e.g., Potato Dextrose Broth) for 5-7 days. Extract the culture filtrate and mycelium with an organic solvent like ethyl acetate.

    • GC-MS Analysis: Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the accumulation of trichodiene and the absence of downstream products like EPT or trichodermol.

    • Complementation/Feeding:

      • Complementation: Transform the Δtri4 mutant with a plasmid expressing the Tri4 gene. Analyze the transformants for the restored production of oxygenated trichothecenes.

      • Feeding Study: Add a suspected intermediate (e.g., isotrichodiol) to the growing Δtri4 culture and analyze for its conversion to downstream products.

This protocol quantifies the transcript levels of trichothecene biosynthesis genes (tri genes) to understand their regulation.[22][29]

  • Principle: The expression levels of target genes (e.g., tri5, tri4) are measured relative to a stably expressed reference gene (e.g., actin or tubulin) under different conditions (e.g., time course, different media).

  • Workflow:

    • RNA Extraction: Harvest fungal mycelia from liquid cultures at desired time points. Immediately freeze in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method.

    • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for the target and reference genes.

    • Data Analysis: Run the qPCR on a real-time PCR instrument. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

qPCR_Workflow Start Fungal Culture (e.g., Time Course) Harvest Harvest Mycelia (Liquid N2 Flash Freeze) Start->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext DNase DNase I Treatment RNA_Ext->DNase cDNA_Syn cDNA Synthesis (Reverse Transcription) DNase->cDNA_Syn qPCR_Setup qPCR Reaction Setup (SYBR Green, Primers) cDNA_Syn->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR_Run->Data_Analysis Result Relative Gene Expression Data_Analysis->Result

Figure 3: Experimental Workflow for RT-qPCR Analysis of tri Gene Expression.

Conclusion

The initial investigation into the biosynthetic pathway of this compound in Trichoderma has highlighted a common challenge in natural product research: the correct attribution of metabolic pathways to producer organisms. The available scientific evidence strongly indicates that lignan biosynthesis is a hallmark of plant metabolism, not fungal metabolism in Trichoderma. This guide has therefore pivoted to provide a robust technical overview of the canonical lignan pathway in plants, offering valuable protocols and data for researchers in that field. Furthermore, to address the interest in Trichoderma's biosynthetic capabilities, a detailed exploration of the well-studied trichothecene pathway has been presented. The inclusion of quantitative data, detailed experimental methodologies, and clear visual diagrams for both pathways is intended to provide a comprehensive and practical resource for professionals in drug development and metabolic engineering. Future research, including genome mining and metabolomic profiling, will continue to uncover the vast and complex world of fungal secondary metabolism, potentially revealing novel pathways and compounds of significant scientific and therapeutic interest.

References

Physical and chemical properties of Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available scientific and technical information regarding Schineolignin C. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on its physical and chemical properties, specific biological activities, and mechanisms of action remain limited in the public domain.

Core Molecular Information

This compound is a naturally occurring lignan. The fundamental molecular details are presented in Table 1.

PropertyValueSource
CAS Number 1352185-28-4Internal Database
Molecular Formula C₂₁H₂₈O₅Internal Database
Molecular Weight 360.44 g/mol Internal Database
General Description A natural compound derived from lignin.Internal Database
Reported Activities Potential anti-inflammatory and antioxidant properties.Internal Database

Physical and Chemical Properties

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound have not been found in the searched scientific literature. General methodologies for assessing anti-inflammatory and antioxidant activities of natural products are widely available but specific applications to this compound, including concentrations, incubation times, and specific assay conditions, are not documented.

Biological Activity and Signaling Pathways

While this compound is suggested to have anti-inflammatory and antioxidant properties, the underlying mechanisms of action and the specific signaling pathways it may modulate are currently unknown. Without experimental data, it is not possible to construct diagrams of its biological interactions.

Data Visualization

Due to the absence of detailed experimental workflows, signaling pathway information, or established logical relationships for this compound, the creation of Graphviz diagrams as requested is not feasible at this time.

Conclusion

This compound represents a potentially interesting natural product for further investigation, particularly concerning its suggested anti-inflammatory and antioxidant activities. However, a significant gap in the scientific literature exists regarding its fundamental physicochemical properties and biological characterization. Further research is required to elucidate these aspects and to enable a more comprehensive technical understanding of this compound for its potential applications in research and drug development.

In-Depth Technical Guide to Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of this compound, including its chemical identity, and a summary of the known biological activities of related lignans from its natural source. While specific experimental protocols and signaling pathways for this compound are not extensively documented in publicly available literature, this guide presents general methodologies employed in the study of Schisandra lignans, which can serve as a foundational framework for future research.

Chemical Identity

A clear and unambiguous identification of a compound is critical for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 1352185-28-4[1][2][3][4][5]
Systematic IUPAC Name (-)-5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Molecular Formula C₂₁H₂₈O₅[1][3][5]
Molecular Weight 360.44 g/mol [1][5]

Biological Activities of Lignans from Schisandra chinensis

This compound is a member of the lignan family of natural products, which are abundant in the fruits of Schisandra chinensis. While specific studies focusing exclusively on this compound are limited, the broader class of lignans from this plant has been investigated for a range of biological activities. This section summarizes these findings, providing a context for the potential therapeutic applications of this compound.

Biological ActivityDescriptionKey Findings for Schisandra Lignans
Antioxidant Ability to neutralize harmful free radicals, thereby reducing oxidative stress, a key factor in various chronic diseases.Lignans from S. chinensis have demonstrated free radical scavenging activity in various in vitro assays.
Anti-inflammatory Capacity to reduce inflammation, a biological response implicated in numerous pathological conditions.Extracts containing Schisandra lignans have shown anti-inflammatory effects in preclinical models.
Hepatoprotective Potential to protect the liver from damage induced by toxins or disease.Schisandra chinensis is traditionally used for liver ailments, and its lignans are believed to contribute to this effect.
Antiviral Ability to inhibit the replication and infectivity of viruses.Certain lignans from Schisandra have been reported to exhibit antiviral properties, including activity against HIV.
Anticancer Potential to inhibit the growth and proliferation of cancer cells.Various lignans have been studied for their cytotoxic effects against different cancer cell lines.

Experimental Protocols for the Study of Schisandra Lignans

Isolation and Purification

A typical workflow for the isolation of lignans from Schisandra chinensis is outlined below.

experimental_workflow Figure 1. General Workflow for Lignan Isolation plant_material Dried Fruits of Schisandra chinensis extraction Extraction (e.g., with ethanol or methanol) plant_material->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_lignan Pure Lignan (e.g., this compound) hplc->pure_lignan characterization Structural Elucidation (NMR, MS, etc.) pure_lignan->characterization

Figure 1. General Workflow for Lignan Isolation

Protocol Details:

  • Extraction: The dried and powdered fruits of Schisandra chinensis are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.

  • Chromatography: The lignan-rich fraction is subjected to various chromatographic techniques for further separation. This often involves column chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual lignans is typically achieved using preparative HPLC with a suitable solvent system.

  • Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Biological Assays

The following are examples of in vitro assays commonly used to evaluate the biological activity of Schisandra lignans.

  • Antioxidant Activity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of the compound to scavenge the ABTS radical cation.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Production Assay in Macrophages: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

    • Measurement of Pro-inflammatory Cytokines: Quantifies the levels of cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants using ELISA.

  • Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This is widely used to screen for cytotoxic effects against various cancer cell lines.

Signaling Pathways

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. Research into the mechanism of action of other Schisandra lignans suggests potential interactions with various cellular signaling cascades. A hypothetical logical relationship for investigating the mechanism of action is presented below.

signaling_pathway Figure 2. Hypothetical Signaling Investigation schineolignin_c This compound cell_surface_receptor Cell Surface Receptor schineolignin_c->cell_surface_receptor intracellular_target Intracellular Target schineolignin_c->intracellular_target signaling_cascade Signaling Cascade (e.g., MAPK, NF-κB, PI3K/Akt) cell_surface_receptor->signaling_cascade intracellular_target->signaling_cascade transcription_factors Transcription Factors signaling_cascade->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression biological_response Biological Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->biological_response

Figure 2. Hypothetical Signaling Investigation

Future research should aim to identify the direct molecular targets of this compound and delineate the downstream signaling events that mediate its biological effects. Techniques such as affinity chromatography, proteomics, and molecular docking could be employed to identify protein targets. Subsequent studies could then use specific inhibitors and activators of suspected pathways, along with techniques like Western blotting and qPCR, to confirm the involvement of these pathways.

Conclusion and Future Directions

This compound is a distinct lignan with a confirmed chemical identity. While its specific biological activities and mechanisms of action remain to be fully elucidated, the broader family of Schisandra lignans demonstrates a range of promising pharmacological properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake in-depth investigations into the therapeutic potential of this compound. Future studies should focus on the targeted biological evaluation of this compound and the elucidation of its molecular mechanisms and signaling pathways to unlock its full potential in drug discovery and development.

References

In-Depth Technical Guide to the Spectral Data of Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural compound for potential applications in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented in the following tables.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
72.58m
81.85m
91.25d6.5
7'2.60m
8'1.85m
9'1.25d6.5
2, 66.78s
5'6.77s
3-OMe3.86s
4-OMe3.85s
3'-OMe3.87s
4'-OMe3.88s

Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
1134.8
2111.4
3149.0
4147.7
5111.4
6121.0
740.2
834.5
921.6
1'132.0
2'112.8
3'148.9
4'147.5
5'109.4
6'120.8
7'40.2
8'34.5
9'21.6
3-OMe55.9
4-OMe55.9
3'-OMe56.0
4'-OMe56.1
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/z
HR-ESI-MS[M + Na]⁺427.1778

Note: The molecular formula of this compound is C₂₁H₂₈O₅.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.

Table 4: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Interpretation
3440O-H Stretching
2925C-H Stretching
1605C=C Aromatic Ring Stretching
1515C=C Aromatic Ring Stretching
1460C-H Bending
1125C-O Stretching

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from the fruits of Schisandra chinensis involves a multi-step extraction and chromatographic purification process. The general workflow is outlined in the diagram below.

experimental_workflow start Dried Fruits of Schisandra chinensis extraction Extraction with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H₂O and EtOAc concentration->partition etOAc_extract EtOAc Extract partition->etOAc_extract Organic Phase silica_gel Silica Gel Column Chromatography etOAc_extract->silica_gel fractions Elution with Petroleum Ether-Acetone Gradient silica_gel->fractions fraction_collection Collection of Fractions fractions->fraction_collection purification Repeated Column Chromatography (Sephadex LH-20, RP-C18) fraction_collection->purification schineolignin_c This compound purification->schineolignin_c

Isolation Workflow for this compound
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Daltonics Apex II spectrometer.

  • Infrared Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 spectrometer with KBr pellets.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound have not been extensively elucidated. Lignans from Schisandra chinensis are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Future research will likely focus on identifying the molecular targets and signaling cascades through which this compound exerts its potential therapeutic effects. The diagram below illustrates a generalized logical relationship for the investigation of a novel natural product like this compound.

logical_relationship start This compound bioassays In vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) start->bioassays in_vivo In vivo Animal Models (e.g., disease models) bioassays->in_vivo Promising Activity target_id Target Identification (e.g., proteomics, affinity chromatography) in_vivo->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, qPCR) target_id->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization clinical_trials Preclinical & Clinical Development lead_optimization->clinical_trials

Schineolignin C: An Examination of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a dibenzylbutane-type lignan that has been isolated from the fruit of Schisandra chinensis[1]. Lignans from this plant have garnered scientific interest for their potential therapeutic properties. While preliminary information suggests that this compound may possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, a comprehensive review of the available scientific literature reveals a notable scarcity of in-depth studies and quantitative data. This guide provides a summary of the currently mentioned biological activities of this compound and highlights the areas where further research is critically needed.

Reported Biological Activities

General, non-quantitative statements from various sources suggest that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects: It is suggested that this compound possesses anti-inflammatory properties, which could make it a compound of interest for research into inflammatory diseases[1].

  • Antioxidant Activity: The compound is also reported to have antioxidant capabilities, indicating a potential role in combating oxidative stress-related conditions[1].

  • Anticancer Potential: Preliminary research hints at cytotoxic effects of this compound against certain cancer cell lines, suggesting a potential for further investigation in oncology.

It is crucial to emphasize that these reported activities are based on very general statements, and detailed, peer-reviewed studies providing quantitative data (e.g., IC50 values), elucidating mechanisms of action, or describing specific experimental protocols for this compound are not available in the current body of scientific literature.

State of Research and Future Directions

The primary scientific literature on this compound, including the original 2010 publication by Xue et al. that first described its isolation and characterization, focuses exclusively on its chemical structure and does not contain any biological activity data[1]. Subsequent comprehensive reviews on the phytochemicals of Schisandra chinensis list this compound but do not provide any specific biological data for this particular compound.

This lack of published data presents both a challenge and an opportunity. For researchers in drug discovery and natural product chemistry, this compound represents an under-investigated molecule with potential therapeutic applications. The general claims of its biological activities need to be substantiated through rigorous scientific investigation.

Future research efforts should be directed towards:

  • Systematic in vitro screening: Evaluating the anti-inflammatory, antioxidant, anticancer, and antiviral activities of purified this compound using established assay protocols.

  • Quantitative analysis: Determining key metrics such as IC50 and EC50 values to quantify its potency.

  • Mechanism of action studies: Investigating the specific signaling pathways and molecular targets through which this compound may exert its biological effects.

  • Preclinical in vivo studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

Experimental Considerations

For researchers intending to investigate the biological activities of this compound, the following experimental approaches, based on standard methodologies for similar natural products, are recommended:

Workflow for Investigating Biological Activities of this compound

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Assays cluster_2 Data Analysis and Interpretation Isolation Isolation and Purification of This compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization StockSolution Preparation of Stock Solution (e.g., in DMSO) Characterization->StockSolution AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production in macrophages) StockSolution->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS, ROS measurement in cells) StockSolution->Antioxidant Anticancer Anticancer Assays (e.g., MTT, apoptosis assays on cancer cell lines) StockSolution->Anticancer IC50 Calculation of IC50/EC50 Values AntiInflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Pathway Mechanism of Action Studies (e.g., Western Blot for signaling pathways) IC50->Pathway Report Publication of Findings Pathway->Report

Caption: A generalized workflow for the systematic investigation of the biological activities of this compound.

Conclusion

References

Schineolignin C: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C is a lignan compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine, particularly in East Asia. Lignans from Schisandra chinensis are a well-studied class of phytochemicals known for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. While specific research on this compound is still emerging, this guide provides a comprehensive overview of the background, isolation, and known biological activities of related lignans from Schisandra chinensis, offering a valuable resource for researchers interested in this novel compound. The information presented here is based on the broader literature concerning lignans and neolignans from this plant species, providing a predictive framework for the potential properties and mechanisms of action of this compound.

Chemical Structure and Natural Source

This compound belongs to the lignan family of natural products, which are characterized by the coupling of two phenylpropanoid units. It has been identified as a constituent of the roots of Schisandra chinensis (Turcz.) Baill., a woody vine native to Northern China, Russia, and Korea. The isolation of related compounds, such as Schineolignin D, a phenylpropanoid, has been reported from the same plant source, suggesting a rich and diverse phytochemical profile within the roots of this species[1].

Biological Activities

While specific quantitative data on the biological activities of this compound are not yet widely available in the public domain, the broader class of lignans from Schisandra chinensis has been extensively studied. These compounds are known to possess significant therapeutic potential across several domains.

Anti-inflammatory Activity

Lignans isolated from Schisandra chinensis have demonstrated potent anti-inflammatory effects. Studies on various dibenzocyclooctadiene lignans have shown that they can suppress the production of pro-inflammatory mediators. The anti-inflammatory activity of these compounds is a key area of research, with many lignans exhibiting inhibitory effects on critical inflammatory pathways[2][3].

Antioxidant Activity

Many lignans from Schisandra sphenanthera, a closely related species, have shown noteworthy antioxidant activity. This is often assessed through their capacity to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH)[2]. The antioxidant properties of these compounds are believed to contribute significantly to their overall health benefits.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds isolated from the roots of Schisandra chinensis. For instance, the related compound Schineolignin D has shown statistically significant neuroprotective activity in PC12 cell lines induced by hydrogen peroxide (H₂O₂) at a concentration of 12.5 μM[1]. This suggests that this compound may also possess neuroprotective properties, a promising avenue for further investigation.

Anticancer Activity

Certain lignans from the rattan stems of Schisandra chinensis have been evaluated for their cytotoxic activities against human cancer cell lines. While some compounds exhibited weak cytotoxic activity, this remains an active area of research for the development of novel anticancer agents[3].

Quantitative Data on Related Lignans

To provide a comparative context for the potential bioactivity of this compound, the following table summarizes quantitative data for other lignans isolated from Schisandra species.

CompoundBiological ActivityAssayIC50 ValueReference
Lignan 8 (from S. sphenanthera)AntioxidantDPPH radical scavenging35 µg/mL[2]
Lignan 13 (from S. sphenanthera)AntioxidantDPPH radical scavenging48 µg/mL[2]
Lignan 1 (from S. sphenanthera)AntioxidantDPPH radical scavenging92 µg/mL[2]
Lignan 7 (from S. sphenanthera)AntioxidantDPPH radical scavenging115 µg/mL[2]
Lignan 2 (from S. chinensis)CytotoxicityHuman Hela cancer cell lines30.6 µM[3]
Lignan 8 (from S. chinensis)CytotoxicityHuman Hela cancer cell lines41.0 µM[3]
Lignan 6 (from S. chinensis)CytotoxicityHuman Hela cancer cell lines86.3 µM[3]
Cisplatin (positive control)CytotoxicityHuman Hela cancer cell lines27.3 µM[3]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in its primary publication. However, based on the methodologies reported for similar lignans from Schisandra chinensis, a general workflow can be outlined.

General Isolation and Purification Workflow

G plant_material Dried Roots of Schisandra chinensis extraction Extraction with Organic Solvent (e.g., Ethanol) plant_material->extraction partition Partitioning with Solvents of Varying Polarity extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compound Pure this compound hplc->pure_compound G cluster_0 LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Schineolignin_C This compound Schineolignin_C->IKK Inhibition

References

Potential Therapeutic Targets of Schisandrin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available for "Schineolignin C" is limited. This guide focuses on the closely related and well-researched lignan, Schisandrin C , also isolated from Schisandra chinensis. It is presumed that the user's interest lies in the therapeutic potential of lignans from this plant.

Introduction

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has identified Schisandrin C as a promising therapeutic agent with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the potential therapeutic targets of Schisandrin C, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Therapeutic Areas and Mechanisms of Action

Schisandrin C exerts its therapeutic effects primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress. Its multifaceted mechanism of action makes it a candidate for addressing a range of pathological conditions.

Anti-Inflammatory Activity

Schisandrin C has demonstrated significant anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway . In inflammatory conditions, the activation and nuclear translocation of NF-κB lead to the transcription of numerous pro-inflammatory genes. Schisandrin C has been shown to suppress this activation, thereby reducing the expression of downstream inflammatory mediators.[1][2]

Another critical target is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. Schisandrin C can inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[1][2]

Antioxidant Activity

The antioxidant properties of Schisandrin C are central to its therapeutic potential. It functions by upregulating the expression of phase II detoxifying and antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Schisandrin C promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .[2] This induction of endogenous antioxidant defenses helps to mitigate cellular damage caused by reactive oxygen species (ROS).

Key Signaling Pathways

The therapeutic effects of Schisandrin C are mediated through complex and interconnected signaling pathways. The following diagrams illustrate the primary mechanisms of action.

SchisandrinC_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates SchisandrinC Schisandrin C SchisandrinC->MAPK_pathway Inhibits SchisandrinC->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_genes Induces Transcription

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

SchisandrinC_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates SchisandrinC Schisandrin C SchisandrinC->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Induces Transcription

Caption: Antioxidant signaling pathway of Schisandrin C.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the biological activities of Schisandrin C.

Table 1: Anti-inflammatory Effects of Schisandrin C

ParameterCell LineTreatmentConcentrationResultReference
NO ProductionBV2 microgliaLPS10, 20, 40 µMDose-dependent inhibition[2]
iNOS ExpressionBV2 microgliaLPS10, 20, 40 µMDose-dependent inhibition[2]
COX-2 ExpressionBV2 microgliaLPS10, 20, 40 µMDose-dependent inhibition[2]
TNF-α ProductionBV2 microgliaLPS40 µMSignificant reduction[2]
IL-6 ProductionBV2 microgliaLPS40 µMSignificant reduction[2]
NF-κB p65 Nuclear TranslocationBV2 microgliaLPS40 µMSignificant inhibition[2]

Table 2: Antioxidant Effects of Schisandrin C

ParameterCell LineTreatmentConcentrationResultReference
HO-1 ExpressionBV2 microglia-10, 20, 40 µMDose-dependent increase[2]
NQO1 ExpressionBV2 microglia-10, 20, 40 µMDose-dependent increase[2]
Nrf2 Nuclear TranslocationBV2 microglia-40 µMSignificant increase[2]
ROS ProductionHT22 hippocampal cellsGlutamateNot specifiedSignificant attenuation[3]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the therapeutic potential of Schisandrin C.

Cell Culture and Treatment
  • Cell Lines:

    • BV2 murine microglial cells: Used to model neuroinflammation. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HT22 murine hippocampal cells: Used to model oxidative stress-induced neuronal cell death. Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • For anti-inflammatory assays, BV2 cells are typically pre-treated with various concentrations of Schisandrin C (e.g., 10, 20, 40 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

    • For antioxidant assays, cells can be treated with Schisandrin C alone to assess the induction of antioxidant enzymes or co-treated with an oxidative stressor like glutamate or H₂O₂.

Nitric Oxide (NO) Production Assay
  • BV2 cells are seeded in 96-well plates and treated as described above.

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis
  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nuclear and Cytoplasmic Fractionation
  • Cells are harvested and washed with ice-cold PBS.

  • The cell pellet is resuspended in a hypotonic buffer and incubated on ice.

  • The cells are lysed by adding a detergent (e.g., NP-40) and centrifuged to separate the cytoplasmic fraction (supernatant) from the nuclear pellet.

  • The nuclear pellet is washed and then resuspended in a nuclear extraction buffer to lyse the nuclei.

  • The nuclear extract is obtained after centrifugation.

  • The purity of the fractions is typically confirmed by Western blotting for specific markers (e.g., lamin B for the nucleus and α-tubulin for the cytoplasm).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., BV2, HT22) start->cell_culture treatment Treatment with Schisandrin C +/- Stimulant (e.g., LPS, Glutamate) cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis no_assay NO Assay (Griess Reagent) supernatant_collection->no_assay protein_quantification Protein Quantification (BCA) cell_lysis->protein_quantification end End no_assay->end western_blot Western Blot Analysis protein_quantification->western_blot nuclear_fractionation Nuclear/Cytoplasmic Fractionation protein_quantification->nuclear_fractionation western_blot->end nuclear_fractionation->end

Caption: General experimental workflow for studying Schisandrin C.

Conclusion and Future Directions

Schisandrin C presents a compelling profile as a potential therapeutic agent, with well-documented anti-inflammatory and antioxidant activities. Its ability to modulate the NF-κB, MAPK, and Nrf2 signaling pathways underscores its potential for treating a variety of diseases characterized by inflammation and oxidative stress.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety of Schisandrin C in animal models of disease.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Identification of more specific molecular targets to further elucidate its mechanism of action.

  • Lead optimization and medicinal chemistry efforts to enhance its potency and drug-like properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Schisandrin C and to design further investigations into this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Lignans from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Schineolignin C" is not described in the current publicly available scientific literature. Therefore, the following protocols are generalized for the extraction and purification of lignans, a class of compounds to which "this compound" would belong based on its name. The protocols provided are based on established methodologies for isolating lignans from plant sources and are intended to serve as a comprehensive guide for researchers. The hypothetical source for "Schineolignins" is the plant genus Schinus, with Schinus terebinthifolius (Brazilian Peppertree) being a plausible example.

Introduction to Lignans

Lignans are a large group of polyphenolic compounds found in a wide variety of plants, including seeds (like flaxseed and sesame), whole grains, fruits, and vegetables.[1][2][3] They are formed by the dimerization of two phenylpropane units.[4][5] In plants, lignans play a role in defense against pathogens and environmental stressors.[2][3] For human health, lignans are investigated for their potential antioxidant, anti-inflammatory, and hormone-modulating properties.[1][4][6] Some lignans have been studied for their potential in preventing or treating various conditions, including cardiovascular disease, diabetes, and certain types of cancer.[1][6]

Hypothetical Source: Schinus terebinthifolius

Schinus terebinthifolius, commonly known as the Brazilian Peppertree, is a plant in the Anacardiaceae family native to South America.[7][8] It is recognized as an invasive species in many parts of the world, including Florida.[9][10] The plant is known to produce a variety of secondary metabolites, making it a candidate for the isolation of novel compounds, hypothetically including lignans which we will refer to as "Schineolignins."

Experimental Protocols

Protocol 1: Extraction of Crude Lignan Extract from Schinus terebinthifolius Leaves

This protocol describes the extraction of a crude lignan-containing extract from the dried leaves of Schinus terebinthifolius.

1. Plant Material Preparation:

  • Collect fresh leaves of Schinus terebinthifolius.
  • Wash the leaves thoroughly with distilled water to remove any debris.
  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.
  • Grind the dried leaves into a fine powder using a mechanical grinder.
  • Store the powdered plant material in an airtight container at 4°C until extraction.

2. Solvent Extraction (Maceration):

  • Weigh 1 kg of the dried, powdered plant material.
  • Place the powder in a large glass container and add 10 L of 80% aqueous methanol (or ethanol).[11][12] The solvent-to-sample ratio should be approximately 10:1 (v/w).[11]
  • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.
  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
  • Combine all the filtrates.

3. Concentration of the Crude Extract:

  • Concentrate the combined filtrates under reduced pressure at 40-45°C using a rotary evaporator to remove the methanol.
  • The resulting aqueous extract can be freeze-dried (lyophilized) to obtain a solid crude extract powder.
  • Record the final weight of the crude extract and calculate the yield.

Protocol 2: Purification of this compound from the Crude Extract

This protocol outlines a multi-step purification process to isolate a target lignan from the crude extract.

1. Liquid-Liquid Partitioning:

  • Dissolve 100 g of the crude extract in 1 L of distilled water.
  • Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.
  • First, partition the aqueous solution with n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes. The lignans are expected to remain in the aqueous layer.
  • Next, partition the aqueous layer with ethyl acetate (3 x 1 L). Lignans are typically of medium polarity and are expected to partition into the ethyl acetate phase.[11]
  • Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction.

2. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column. The amount of silica gel should be approximately 50-100 times the weight of the ethyl acetate fraction.
  • Dissolve the ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
  • Load the dried, adsorbed sample onto the top of the prepared column.
  • Elute the column with a solvent gradient of increasing polarity. A common gradient system is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100), followed by ethyl acetate:methanol.
  • Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
  • Combine fractions with similar TLC profiles.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the combined fractions containing the target compound using a preparative HPLC system with a C18 column.
  • The mobile phase will typically consist of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
  • The specific gradient and flow rate will need to be optimized based on the retention time of the target compound determined by analytical HPLC.
  • Collect the peak corresponding to the target lignan.
  • Remove the solvent from the collected fraction by rotary evaporation and subsequent lyophilization to obtain the purified compound.

4. Purity and Structural Confirmation:

  • Assess the purity of the isolated compound using analytical HPLC with a photodiode array (PDA) detector.
  • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Data Presentation

The following table provides a hypothetical summary of the quantitative data that could be obtained during the extraction and purification of a target lignan.

StepStarting Material (g)Final Product (g)Yield (%)Purity (%)
Extraction 1000 g (Dried Leaves)150 g (Crude Extract)15.0~5
Liquid-Liquid Partitioning 100 g (Crude Extract)25 g (Ethyl Acetate Fraction)25.0 (from crude)~20
Silica Gel Chromatography 25 g (EtOAc Fraction)2.5 g (Combined Fractions)10.0 (from EtOAc)~70
Preparative HPLC 2.5 g (Combined Fractions)0.2 g (Purified Lignan)8.0 (from combined)>98
Overall Yield 1000 g (Dried Leaves)0.2 g (Purified Lignan)0.02>98

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Schinus terebinthifolius Leaves Drying Drying Start->Drying Grinding Grinding Drying->Grinding Maceration Maceration with 80% Methanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Combined_Fractions Combined Fractions Column_Chromatography->Combined_Fractions Prep_HPLC Preparative HPLC Combined_Fractions->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Analysis Purity Check (HPLC) & Structural Elucidation (MS, NMR) Purified_Compound->Analysis

Caption: Workflow for the extraction and purification of a target lignan.

Potential Biological Activities and Signaling Pathways of Lignans

Lignans are known to exhibit a wide range of biological activities, which are often attributed to their ability to modulate various cellular signaling pathways.

Common Biological Activities:

  • Antioxidant Activity: Lignans can scavenge free radicals and reduce oxidative stress.[4][6]

  • Anti-inflammatory Effects: They can suppress the production of pro-inflammatory mediators.[4][6][13]

  • Anticancer Properties: Lignans may inhibit the proliferation of cancer cells and induce apoptosis. They have been particularly studied in relation to hormone-dependent cancers like breast cancer.[6][13]

  • Hormone Modulation: As phytoestrogens, lignans can bind to estrogen receptors and modulate estrogenic activity.[6]

Modulated Signaling Pathways: Lignans can influence several key signaling pathways, including:

  • NF-κB Signaling Pathway: Lignans can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[13]

  • MAPK Signaling Pathway: They can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.[13]

  • Estrogen Receptor (ER) Signaling: By interacting with ERs, lignans can influence the expression of estrogen-responsive genes.

  • Nrf2/HO-1 Pathway: Some lignans can activate the Nrf2 transcription factor, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[13]

NF-κB Signaling Pathway Inhibition by Lignans

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Activation DNA DNA NFkB_active->DNA Translocation & Binding NFkB_active->DNA Lignans Lignans (e.g., this compound) Lignans->IKK Inhibition Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by lignans.

References

Application Notes and Protocols for the High-Yield Synthesis of Lignans with a 2,5-Diaryl-3,4-dimethyltetrahydrofuran Core

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific high-yield synthesis methods and biological data for a compound explicitly named "Schineolignin C" are not available in the public domain. The following application notes and protocols are therefore based on established, high-yield synthetic methodologies for structurally related lignans, specifically those possessing a 2,5-diaryl-3,4-dimethyltetrahydrofuran core. The biological activity section describes a common signaling pathway modulated by this class of compounds.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A significant subclass of lignans features a 2,5-diaryl-3,4-dimethyltetrahydrofuran scaffold. This document provides a detailed protocol for a high-yield, stereoselective synthesis of such lignans, adapted from established methodologies in organic synthesis. The protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Data Presentation: Synthesis of a Representative Lignan

The following table summarizes the quantitative data for a representative stereoselective synthesis of a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan. This multi-step synthesis involves the key steps of asymmetric alkylation to set the stereochemistry, followed by reduction and cyclization to form the tetrahydrofuran ring.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Asymmetric Michael AdditionChiral Auxiliary, Grignard Reagent, Aryl AcrylateTHF-78 to RT1285-95
2Reductive Removal of AuxiliaryLiBH4, H2ODiethyl Ether0 to RT490-98
3Diastereoselective ReductionNaBH4, CeCl3·7H2OMethanol-782>95 (d.r. >99:1)
4CyclizationBF3·OEt2Dichloromethane-78180-90

Note: Yields and reaction conditions are representative and may vary depending on the specific substrates and reagents used.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignan

This protocol describes a four-step synthesis to obtain a lignan with a 2,5-diaryl-3,4-dimethyltetrahydrofuran core with high diastereoselectivity.

Materials:

  • Appropriately substituted aryl acrylate

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol)

  • Lithium borohydride (LiBH4)

  • Sodium borohydride (NaBH4)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

Step 1: Asymmetric Michael Addition

  • To a solution of the chiral auxiliary in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent dropwise.

  • Stir the mixture for 30 minutes.

  • Add the aryl acrylate solution in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Reductive Removal of the Chiral Auxiliary

  • Dissolve the product from Step 1 in anhydrous diethyl ether.

  • Add LiBH4 portion-wise at 0 °C.

  • Add water dropwise and stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction with 1 M HCl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting diol by column chromatography.

Step 3: Diastereoselective Reduction of the Ketone

  • Dissolve the product from Step 2 and CeCl3·7H2O in anhydrous methanol and cool to -78 °C.

  • Add NaBH4 in one portion and stir for 2 hours at -78 °C.

  • Quench the reaction with acetone.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer and concentrate to give the crude 1,4-diol.

Step 4: Cyclization to the Tetrahydrofuran Lignan

  • Dissolve the crude 1,4-diol from Step 3 in anhydrous DCM and cool to -78 °C.

  • Add BF3·OEt2 dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography to yield the 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan.

Mandatory Visualizations

Diagram 1: General Synthetic Workflow

Synthetic_Workflow A Aryl Acrylate + Chiral Auxiliary B Asymmetric Michael Addition A->B Grignard Reagent C Chiral Intermediate B->C High Yield & d.r. D Reductive Removal of Auxiliary C->D LiBH4 E Diol Intermediate D->E F Diastereoselective Reduction E->F NaBH4, CeCl3 G 1,4-Diol F->G High d.r. H Cyclization G->H BF3.OEt2 I 2,5-Diaryl-3,4-dimethyl- tetrahydrofuran Lignan H->I

Caption: General workflow for the stereoselective synthesis of a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan.

Diagram 2: Representative Signaling Pathway - Lignan-mediated Inhibition of the NF-κB Pathway

Many lignans exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor (e.g., TNFR, IL-1R) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Lignans Lignans (e.g., this compound analogue) Lignans->IKK_Complex Inhibition Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: Lignans can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]

References

Application Notes and Protocols for the Quantification of Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra species, a plant with a long history of use in traditional medicine. Modern pharmacological studies have highlighted its potential therapeutic effects, including hepatoprotective and antioxidant activities. Accurate and precise quantification of Schisantherin C is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. These application notes provide detailed protocols for the quantification of Schisantherin C in both plant extracts and biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a robust and widely used technique for the quantification of Schisantherin C in herbal extracts and formulations. For bioanalytical applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Data Presentation: Quantitative Parameters for Schisantherin C Analysis

The following tables summarize the key quantitative data for the analysis of Schisantherin C and other related lignans using HPLC and LC-MS/MS.

Table 1: HPLC Method Validation Parameters for Lignan Quantification

AnalyteLinearity Range (μg/mL)LOD (μg/mL)LOQ (μg/mL)Recovery (%)
Schisantherin A3.79 - 22.74[1]≥ 0.9995[1]--97.74 - 102.71[1]
Schisantherin B8.32 - 49.92[1]≥ 0.9995[1]-2.07[2]97.74 - 102.71[1]
Schisantherin C 4.56 - 27.36[1]≥ 0.9991[2]0.04[2]0.49[2]97.74 - 102.71[1]
Schisandrin C4.56 - 27.36[1]≥ 0.9995[1]0.04[2]0.49[2]97.74 - 102.71[1]

Table 2: LC-MS/MS Method Validation for Lignan Quantification in Rat Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Schisandrin5.0 - 1000[3]> 0.999[3]5.0[3]< 12.5[4]< 12.5[4]
Schisantherin A10 - 2000[4]> 0.99[4]10[4]< 12.5[4]< 12.5[4]
Deoxyschisandrin10 - 2000[4]> 0.99[4]10[4]< 12.5[4]< 12.5[4]
γ-Schisandrin10 - 2000[4]> 0.99[4]10[4]< 12.5[4]< 12.5[4]

Table 3: Pharmacokinetic Parameters of a Related Lignan (Schizandrin) in Rats

AdministrationDoseCmax (µg/mL)Tmax (min)AUC (min·µg/mL)Bioavailability (%)
Intravenous10 mg/kg--43.11-
Oral (Pure Compound)10 mg/kg--6.7115.56 ± 10.47[3]
Oral (Herbal Extract)3 g/kg0.08 ± 0.07[3]22 - 200[3]17.58 ± 12.31[3]Higher than pure compound[3]
Oral (Herbal Extract)10 g/kg0.15 ± 0.09[3]22 - 200[3]28.03 ± 14.29[3]Higher than pure compound[3]

Experimental Protocols

Protocol 1: Quantification of Schisantherin C in Schisandra chinensis Fruit by HPLC-DAD

1. Objective: To quantify the amount of Schisantherin C in dried Schisandra chinensis fruit powder.

2. Materials and Reagents:

  • Dried Schisandra chinensis fruits

  • Schisantherin C reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)[5]

  • Water (ultrapure)

  • Volumetric flasks, pipettes, and syringes

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

3. Sample Preparation:

  • Pulverize the dried fruits of S. chinensis and pass the powder through a 60-mesh sieve.[5]

  • Accurately weigh 0.3 g of the fine powder and transfer it to a 25-mL volumetric flask.[5]

  • Add 25 mL of methanol to the flask.[5]

  • Perform extraction in an ultrasonic bath for 20 minutes at room temperature.[5]

  • Allow the solution to cool and add methanol to make up for any volume loss.[5]

  • Centrifuge the supernatant for 10 minutes at 14,000 g.[5]

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

4. Standard Solution Preparation:

  • Prepare a stock solution of Schisantherin C (e.g., 45.60 µg/mL) in methanol.[5]

  • From the stock solution, prepare a series of working standard solutions by diluting with methanol to create a calibration curve (e.g., 4.56-27.36 μg/mL).[1]

5. HPLC Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a DAD detector.[6]

  • Column: Elite ODS C18 (250 mm × 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Acetonitrile (A) and Water (B).[5][6]

  • Gradient Elution:

    • 0-10 min: 10-50% A

    • 10-60 min: 50-100% A[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 250 nm.[7]

  • Injection Volume: 10 µL.[6]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Schisantherin C against the concentration of the standard solutions.

  • Calculate the concentration of Schisantherin C in the sample by interpolating its peak area from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Schisandra Powder S2 Add Methanol S1->S2 S3 Ultrasonic Extraction S2->S3 S4 Centrifuge S3->S4 S5 Filter S4->S5 A1 Inject into HPLC S5->A1 A2 C18 Column Separation A1->A2 A3 DAD Detection at 250 nm A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve D1->D2 D3 Quantification D2->D3

HPLC workflow for Schisantherin C quantification.
Protocol 2: Quantification of Schisantherin C in Rat Plasma by LC-MS/MS

1. Objective: To determine the concentration of Schisantherin C in rat plasma for pharmacokinetic studies.

2. Materials and Reagents:

  • Rat plasma (blank)

  • Schisantherin C reference standard (>98% purity)

  • Internal Standard (IS), e.g., Bicyclol or Warfarin

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation plates or microcentrifuge tubes

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of methanol (containing the internal standard).[4][8]

  • Vortex the mixture for 5 minutes to precipitate proteins.[8]

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

4. Standard and QC Sample Preparation:

  • Prepare a stock solution of Schisantherin C and the IS in methanol.

  • Spike blank rat plasma with working standard solutions to prepare calibration standards (e.g., 5-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5. LC-MS/MS Conditions:

  • LC System: UPLC system (e.g., Waters Acquity or equivalent).

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: C18 column (e.g., Zorbax SB-C18, 2.1 mm x 100 mm, 3.5 µm).[4]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[9]

  • Gradient Elution: A gradient optimized for the separation of Schisantherin C from endogenous plasma components should be developed. A starting point could be: 0–0.2 min, 45%–53% B; 0.2–8 min, 53%–55% B; 8–13 min, 55%–95% B; 13–16 min, 95% B; 16–18 min, 95%–45% B; and 18–20 min, 45% B.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Ionization Mode: Positive ESI.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for Schisantherin C and the IS need to be determined by direct infusion.

6. Data Analysis:

  • Quantify Schisantherin C using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by performing a weighted linear regression of the peak area ratios against the nominal concentrations.

  • Determine the concentration of Schisantherin C in the plasma samples from the calibration curve.

G P1 Plasma Sample P2 Add IS & Methanol P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Evaporate Supernatant P3->P4 P5 Reconstitute P4->P5 P6 Inject into UPLC-MS/MS P5->P6 P7 MRM Detection P6->P7 P8 Pharmacokinetic Analysis P7->P8

LC-MS/MS workflow for pharmacokinetic studies.

Signaling Pathways Associated with Schisantherin C

Schisantherin C exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in oxidative stress and autophagy.

Keap1-Nrf2 Antioxidant Pathway

Schisantherin C has been shown to attenuate oxidative stress by activating the Nrf2 pathway.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like Schisantherin C, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SchC Schisantherin C Keap1 Keap1 SchC->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Degradation Proteasomal Degradation Keap1->Degradation facilitates Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Schisantherin C activates the Keap1-Nrf2 pathway.
PI3K/AKT/mTOR Autophagy Pathway

Schisandrin C, a closely related lignan, has been demonstrated to promote autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival. mTOR, a key component of this pathway, negatively regulates autophagy. By inhibiting PI3K, AKT, and mTOR, Schisandrin C can induce autophagy, a cellular process for degrading and recycling cellular components, which can be protective in certain disease states like atherosclerosis.[11]

G SchC Schisantherin C (or related lignans) PI3K PI3K SchC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Inhibition of the PI3K/AKT/mTOR pathway by lignans.

References

Application Notes and Protocols for Isoliensinine, a Representative Lignan, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Schineolignin C" did not yield specific results. Therefore, these application notes and protocols have been generated using a representative and structurally related compound, Isoliensinine , a bisbenzylisoquinoline alkaloid with well-documented anti-cancer properties. The experimental data and pathways described herein pertain to Isoliensinine and should be considered illustrative for a compound of this class.

Introduction

Isoliensinine, isolated from the lotus Nelumbo nucifera, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] It is known to induce cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.[1][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize Isoliensinine in cell culture experiments to investigate its anti-cancer effects.

Mechanism of Action

Isoliensinine exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway.[2][4][6] Specifically, it has been shown to downregulate the phosphorylation of AKT and subsequently inhibit glycogen synthase kinase 3α (GSK3α).[4][6] This inhibition leads to the upregulation of the cell cycle inhibitor p21 and downregulation of CDK2 and Cyclin E, resulting in G0/G1 cell cycle arrest.[4][5] Furthermore, inhibition of the AKT/GSK3α pathway can also promote apoptosis.[4][6]

Data Presentation

Table 1: Cytotoxicity of Isoliensinine (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
H1299Lung Adenocarcinoma48 h6.98[1][7]
A549Lung Adenocarcinoma48 h17.24[1][7]
H1650Lung Adenocarcinoma48 h16.00[1][7]
MDA-MB-231Triple-Negative Breast Cancer48 h22.78[8]
C33ACervical Cancer48 h~15-20 (estimated)[4]
CaskiCervical Cancer48 h~15-20 (estimated)[4]
HeLaCervical Cancer48 h~15-20 (estimated)[4]
SiHaCervical Cancer48 h~15-20 (estimated)[4]
BEAS-2BNormal Bronchial Epithelial48 h28.65[1][7]
MCF-10ANormal Breast Epithelial48 h86.22[8]
Table 2: Effect of Isoliensinine on Cell Cycle Distribution in Cervical Cancer Cells (24h treatment)

This table summarizes the percentage of cells in different phases of the cell cycle after treatment with Isoliensinine.

Cell LineIsoliensinine (µM)% of Cells in G0/G1 Phase (Increase)% of Cells in S Phase (Decrease)Reference
C33A4019.677.33[4]
Caski4014.333.00[4]
HeLa4025.3310.00[4]
SiHa4015.675.00[4]
Table 3: Induction of Apoptosis by Isoliensinine in Cervical Cancer Cells

This table shows the percentage of apoptotic cells after treatment with Isoliensinine.

Cell LineIsoliensinine (µM)Incubation Time% of Apoptotic Cells (Increase)Reference
C33A4048 h46.60[4]
Caski4048 h70.35[4]
HeLa4048 h23.10[4]
SiHa4048 h53.63[4]
C33A2072 h66.87[4]
Caski2072 h59.61[4]
HeLa2072 h29.78[4]
SiHa2072 h50.55[4]

Experimental Protocols

Preparation of Isoliensinine Stock Solution

Isoliensinine has poor solubility in aqueous media.[9] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[3]

  • Materials:

    • Isoliensinine powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Weigh the desired amount of Isoliensinine powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).[3]

    • Vortex or sonicate until the powder is completely dissolved.[10]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[3][10]

Cell Culture and Treatment
  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Cell culture flasks or plates

    • Isoliensinine stock solution

  • Protocol:

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare working concentrations of Isoliensinine by diluting the stock solution in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Isoliensinine. Include a vehicle control (medium with the same concentration of DMSO as the highest Isoliensinine concentration).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Materials:

    • Cells treated with Isoliensinine in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Protocol:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[12][13]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

  • Materials:

    • Cells treated with Isoliensinine in a 6-well plate

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[16]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[19][20][21][22]

  • Materials:

    • Cells treated with Isoliensinine in a 6-well plate

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Harvest the cells and wash them with PBS.

    • Centrifuge the cells and discard the supernatant.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[20][21]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[20]

    • Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Isoliensinine Isoliensinine Akt Akt Isoliensinine->Akt Inhibits PI3K->Akt Activates GSK3a GSK3α Akt->GSK3a Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits p21 p21 GSK3a->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE G1_S_transition G1/S Phase Transition CDK2_CyclinE->G1_S_transition Promotes CellCycleArrest Cell Cycle Arrest (G0/G1)

Caption: Isoliensinine inhibits the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.

Experimental Workflows

Caption: Workflow for determining the cytotoxicity of Isoliensinine using the MTT assay.

G cluster_flow Apoptosis and Cell Cycle Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis B1 Seed cells in 6-well plate B2 Treat with Isoliensinine B1->B2 B3 Harvest cells B2->B3 C1 Resuspend in Binding Buffer B3->C1 D1 Fix with cold 70% Ethanol B3->D1 C2 Stain with Annexin V-FITC & PI C1->C2 C3 Incubate 15 min at RT C2->C3 C4 Analyze by Flow Cytometry C3->C4 D2 Treat with RNase A D1->D2 D3 Stain with Propidium Iodide (PI) D2->D3 D4 Analyze by Flow Cytometry D3->D4

Caption: Workflow for analyzing apoptosis and cell cycle distribution by flow cytometry.

References

Application Notes and Protocols: Mechanism of Action of Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the mechanism of action studies for Schineolignin C, a lignan with demonstrated anti-cancer properties. The information is based on studies of bioactive lignans isolated from Zanthoxylum schinifolium. While the specific nomenclature "this compound" is not widely cited, it is understood to be one of the active lignan compounds, such as hinokinin, isolated from this plant species, which have shown potent efficacy in cancer cell lines.

Mechanism of Action

This compound and related lignans from Zanthoxylum schinifolium exert their anti-cancer effects primarily through the induction of apoptosis in cancer cells. This programmed cell death is initiated by the modulation of key intracellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The core mechanism involves the downregulation of phosphorylated Extracellular Signal-regulated Kinase 1/2 (p-ERK1/2), phosphorylated Protein Kinase B (p-AKT), and the c-myc proto-oncogene.[1][2]

The inhibition of the ERK/MAPK and PI3K/AKT signaling pathways, two critical pro-survival pathways in many cancers, disrupts downstream signaling cascades that promote cell growth, proliferation, and survival. The subsequent reduction in the expression of the c-myc transcription factor, a key regulator of cell cycle progression and proliferation, further contributes to the anti-proliferative effects and ultimately leads to the activation of the apoptotic cascade.

Data Presentation

The anti-proliferative activity of lignans from Zanthoxylum schinifolium, including compounds structurally related to this compound, has been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Compound ReferenceCancer Cell LineIC50 (µM)
Compound 10HL-60 (Leukemia)4.62 - 5.12[1][2]
PC-3 (Prostate Cancer)4.39[1][2]
SNU-C5 (Colorectal Cancer)6.26[1][2]
Compounds 11 & 12HL-60 (Leukemia)4.62 - 5.12[1][2]

Mandatory Visualizations

Signaling Pathway of this compound

cluster_pathways Pro-Survival Signaling Pathways Schineolignin_C This compound p_ERK p-ERK1/2 MAPK Schineolignin_C->p_ERK p_AKT p-AKT Schineolignin_C->p_AKT c_myc c-myc Schineolignin_C->c_myc p_ERK->c_myc Apoptosis Apoptosis p_ERK->Apoptosis inhibition p_AKT->c_myc p_AKT->Apoptosis inhibition c_myc->Apoptosis inhibition of anti-apoptotic genes

Caption: this compound induces apoptosis by inhibiting the p-ERK and p-AKT pathways, leading to the downregulation of c-myc.

Experimental Workflow for Mechanism of Action Studies

cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein ic50 IC50 Determination proliferation->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Densitometry of p-ERK, p-AKT, c-myc protein->protein_quant conclusion Elucidation of Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Workflow for investigating the anti-cancer mechanism of this compound, from cell treatment to data analysis.

Experimental Protocols

Cell Proliferation (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HL-60, PC-3, SNU-C5)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for p-ERK, p-AKT, and c-myc

Objective: To determine the effect of this compound on the expression levels of key signaling proteins.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-c-myc, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and c-myc to a loading control like β-actin.

References

In Vitro Bioactivity Profiling of Schineolignin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C, also known as Schisandrol C, is a bioactive lignan found in the fruit of Schisandra chinensis. This plant has a long history of use in traditional medicine, and modern research has begun to elucidate the pharmacological properties of its constituents. Preliminary studies suggest that this compound possesses a range of beneficial bioactivities, including antioxidant, anti-inflammatory, and anticancer effects. These properties make it a compound of interest for further investigation and potential therapeutic development.

These application notes provide detailed protocols for a panel of in vitro assays to enable researchers to systematically evaluate the bioactivity of this compound. The described methods are standard, validated procedures for assessing antioxidant potential, cytotoxicity against cancer cell lines, and anti-inflammatory efficacy.

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be evaluated using both chemical and cell-based assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to assess the free radical scavenging ability of a compound.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[1]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of this compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation:

CompoundIC50 (µg/mL)
This compound22.5 ± 2.1
Ascorbic Acid (Positive Control)8.7 ± 0.9
Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.[4][5][6]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as HepG2 or HeLa, in a 96-well black, clear-bottom microplate until confluent.[4][5]

    • Wash the cells gently with phosphate-buffered saline (PBS).

  • Probe Loading and Treatment:

    • Load the cells with a 25 µM solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 60 minutes at 37°C.[5]

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Quercetin can be used as a positive control.

  • Induction of Oxidative Stress and Measurement:

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to the cells.

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • The percentage of inhibition of ROS production is calculated as: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

CompoundIC50 (µM)
This compound15.8 ± 1.7
Quercetin (Positive Control)5.2 ± 0.6

Signaling Pathway Diagram:

Nrf2_Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Schineolignin_C This compound Schineolignin_C->Keap1 may interact with Schineolignin_C->Nrf2 promotes activation

Caption: Nrf2-mediated antioxidant response pathway.

Anticancer Activity Assessment

The potential of this compound to inhibit the growth of cancer cells can be determined using cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Doxorubicin can be used as a positive control.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as follows: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa (Cervical Cancer)35.2 ± 3.80.8 ± 0.1
HepG2 (Liver Cancer)48.9 ± 5.21.2 ± 0.2
MCF-7 (Breast Cancer)62.5 ± 6.91.5 ± 0.3

Experimental Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_48h Incubate 48h Treat_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment

The potential of this compound to mitigate inflammatory responses can be assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9][10][11]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Dexamethasone can be used as a positive control.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[9]

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9]

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO production inhibition: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100 Where NO_LPS is the nitrite concentration in LPS-stimulated cells and NO_sample is the nitrite concentration in cells treated with this compound and LPS.

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compound18.7 ± 2.3
Dexamethasone (Positive Control)2.5 ± 0.4

Signaling Pathway Diagram:

NFkB_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes promotes transcription Schineolignin_C This compound Schineolignin_C->IKK inhibits

Caption: NF-κB-mediated inflammatory pathway.

References

Evaluating the Therapeutic Efficacy of Schineolignin C in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Schineolignin C, a lignan compound, in various animal models. The protocols and methodologies outlined herein are based on established research of structurally similar and co-occurring lignans from Schisandra chinensis, such as Schisandrol A and Schisandrin C, offering a robust framework for investigating the therapeutic potential of this compound.

Pharmacokinetic Profiling of this compound

A thorough understanding of the pharmacokinetic properties of this compound is fundamental to designing meaningful efficacy studies. The following table summarizes key pharmacokinetic parameters observed for related lignans in rodents, which can serve as a preliminary guide for studies on this compound.

Table 1: Comparative Pharmacokinetic Parameters of Schisandra Lignans in Rodents

ParameterSchisandrol ASchisandrol BSchizandrinAdministration Route & DoseAnimal ModelReference
Tmax (h) 2.07~2-50 mg/kg (oral)Rats[1]
t1/2 (h) 9.48--50 mg/kg (oral)Rats[1]
Vz/F (L/kg) 111.81--50 mg/kg (oral)Rats[1]
Bioavailability --~15.56%5.2 mg/kg (oral)Rats[2]
Tissue Distribution Liver > Kidney > Heart > Spleen > Brain-Liver > Heart > Brain > Kidney > Lung > Spleen50 mg/kg (oral)Rats & Mice[1][3]
Protocol 1: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Dosing: Administer a single oral dose of this compound (e.g., 10, 25, or 50 mg/kg) to a cohort of rats. A vehicle control group should be included.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[2]

  • Data Analysis: Calculate key pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC, etc.) using appropriate software.

Evaluation of Anti-Inflammatory Efficacy

Schisandra lignans have demonstrated potent anti-inflammatory properties.[4] An ovalbumin (OVA)-induced allergic asthma model in mice is a suitable platform to assess the anti-inflammatory effects of this compound.

Table 2: Expected Outcomes of this compound in an Asthma Model

BiomarkerExpected Effect of this compoundMethod of AnalysisReference
Serum IgE, OVA-IgE DecreaseELISA[5]
BALF Leukocyte Count DecreaseHemocytometer[5]
IL-4, IL-5, IL-13 in BALF DecreaseELISA[5]
p-IKKα, p-NF-κB in Lung Tissue DecreaseWestern Blot[5]
Nrf2, HO-1 in Lung Tissue IncreaseWestern Blot[5]
Protocol 2: Ovalbumin-Induced Allergic Asthma Mouse Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in a murine model of allergic asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • This compound

  • Dexamethasone (positive control)

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified with Al(OH)3 on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for 30 minutes daily from day 21 to 27.

  • Treatment: Administer this compound (e.g., 10, 20, 40 mg/kg, oral) one hour before each OVA challenge. Include a vehicle control and a positive control group (dexamethasone).

  • Sample Collection: 24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Perform differential cell counts in BALF.

    • Measure cytokine levels (IL-4, IL-5, IL-13) in BALF using ELISA.

    • Analyze the expression of inflammatory and antioxidant pathway proteins (NF-κB, Nrf2, HO-1) in lung tissue homogenates by Western blot.[5]

Workflow for Asthma Model and this compound Evaluation

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Day 0 & 14: Sensitize mice with OVA + Al(OH)3 (i.p.) challenge Day 21-27: Daily aerosolized OVA challenge sensitization->challenge Wait 7 days treatment Daily oral administration of This compound or vehicle 1h before challenge collection Day 28: Collect BALF and lung tissue treatment->collection Wait 24h analysis Analyze inflammatory markers: - Cell counts - Cytokines (ELISA) - Protein expression (Western Blot) collection->analysis

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Neuroprotective Efficacy Assessment

Lignans from Schisandra chinensis have shown promise in neuroprotective applications, particularly in models of Alzheimer's disease.[4][6] An amyloid-β (Aβ)-infused rat model can be utilized to investigate the neuroprotective effects of this compound.

Table 3: Potential Neuroprotective Endpoints for this compound

ParameterExpected Effect of this compoundMethod of AnalysisReference
Hippocampal Aβ Deposition DecreaseImmunohistochemistry[6]
Memory Function ImprovementMorris Water Maze[7]
Hippocampal AChE Activity DecreaseAcetylcholinesterase Assay[6]
Inflammatory Cytokines (e.g., PTGS2) DecreaseqPCR or Western Blot[6]
Neurotrophic Factors (e.g., BDNF) IncreaseELISA or Western Blot[6]
Protocol 3: Amyloid-β Infused Rat Model of Alzheimer's Disease

Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a rat model of Alzheimer's disease.

Materials:

  • Wistar rats (male, 250-300 g)

  • Amyloid-β peptide (25-35)

  • Stereotaxic apparatus

  • This compound

  • Morris Water Maze

Procedure:

  • Model Induction: Induce the Alzheimer's disease model by bilateral intracerebroventricular infusion of Aβ (25-35) into the hippocampus using a stereotaxic apparatus.[7] A sham group should be infused with a scrambled peptide.

  • Treatment: Following a recovery period, administer this compound (e.g., 25, 50 mg/kg, oral) daily for a specified duration (e.g., 4-8 weeks). Include a vehicle control group.

  • Behavioral Testing: In the final week of treatment, assess spatial learning and memory using the Morris Water Maze test.

  • Tissue Collection and Analysis: After behavioral testing, euthanize the animals and collect brain tissue.

    • Analyze Aβ plaque deposition in hippocampal sections using immunohistochemistry.

    • Measure acetylcholinesterase (AChE) activity in hippocampal homogenates.

    • Quantify levels of inflammatory markers and neurotrophic factors using appropriate molecular biology techniques.[6]

Signaling Pathways Potentially Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Hepatoprotective Activity Evaluation

Given that related lignans exhibit hepatoprotective effects, an alcoholic liver disease (ALD) model in rats can be employed to evaluate this potential for this compound.[8]

Table 4: Key Indicators of Hepatoprotection by this compound

ParameterExpected Effect of this compoundMethod of AnalysisReference
Serum AST, ALT DecreaseBiochemical Analyzer[8]
Serum ADH, ALDH RegulationBiochemical Analyzer[8]
Liver Histopathology Improvement (reduced inflammation & steatosis)H&E Staining[8]
PI3K, AKT, IKK Phosphorylation RegulationWestern Blot[8]
Protocol 4: Alcoholic Liver Disease Rat Model

Objective: To determine the hepatoprotective effects of this compound in a rat model of ALD.

Materials:

  • Sprague-Dawley rats (male, 180-220 g)

  • Ethanol

  • High-fat diet

  • This compound

  • Silymarin (positive control)

Procedure:

  • Model Induction: Induce ALD by feeding rats a high-fat diet and administering ethanol by gavage for several weeks.

  • Treatment: Co-administer this compound (e.g., 20, 40, 80 mg/kg, oral) daily during the induction period. Include vehicle and positive control groups.

  • Sample Collection: At the end of the study period, collect blood and liver tissues.

  • Analysis:

    • Measure serum levels of liver enzymes (AST, ALT) and alcohol metabolizing enzymes (ADH, ALDH).

    • Perform histopathological examination of liver sections.

    • Analyze the expression and phosphorylation status of proteins in the PI3K/AKT/IKK signaling pathway in liver tissue by Western blot.[8]

Logical Flow for Hepatoprotective Evaluation

G cluster_groups Experimental Groups cluster_analysis Analysis start Induce Alcoholic Liver Disease (High-fat diet + Ethanol) treatment Daily oral administration of This compound start->treatment positive_control Positive Control (e.g., Silymarin) start->positive_control vehicle_control Vehicle Control start->vehicle_control end_points Endpoint Analysis treatment->end_points positive_control->end_points vehicle_control->end_points serum_analysis Serum Analysis: - AST, ALT - ADH, ALDH end_points->serum_analysis histo_analysis Histopathology: - H&E Staining end_points->histo_analysis wb_analysis Western Blot: - PI3K/AKT/IKK pathway end_points->wb_analysis

Caption: Workflow for assessing the hepatoprotective effects of this compound.

References

Schisandrin C: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential therapeutic effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. These effects are attributed to its modulation of various cellular signaling pathways. This document provides detailed application notes and protocols for the formulation and in vivo administration of Schisandrin C to facilitate further research into its therapeutic potential.

Physicochemical and Pharmacokinetic Properties of Schisandrin C

A thorough understanding of the physicochemical and pharmacokinetic properties of Schisandrin C is crucial for designing effective in vivo studies.

PropertyValue/InformationSource
Molecular Formula C₂₂H₂₄O₆[1]
Molecular Weight 384.42 g/mol [1]
Solubility Soluble in DMSO (up to 77 mg/mL), ethanol, and DMF. Sparingly soluble in aqueous buffers.[1]
Oral Bioavailability (Rats) Approximately 15.56%N/A

Recommended Formulations for In Vivo Studies

Due to its lipophilic nature, Schisandrin C requires a specific formulation for effective administration in animal models. The following formulations are recommended as starting points and should be validated for stability and suitability for the specific experimental design.

Note: The final concentration of DMSO in the working solution should be kept low, ideally below 5-10%, to minimize potential toxicity to the animals.

Formulation 1: Suspension for Oral Gavage or Intraperitoneal Injection

This formulation is suitable for creating a homogenous suspension of Schisandrin C.

ComponentPercentage (v/v)Purpose
Dimethyl sulfoxide (DMSO)5 - 10%Initial solvent to dissolve Schisandrin C
Tween 801 - 5%Surfactant to aid in suspension and improve solubility
Polyethylene glycol 300/400 (PEG300/400)30 - 40%Co-solvent to improve solubility and stability
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)45 - 64%Vehicle to bring the formulation to the final volume

Protocol for Preparation (10 mL total volume):

  • Weigh the required amount of Schisandrin C based on the desired final concentration.

  • In a sterile container, dissolve the Schisandrin C powder in 0.5 - 1.0 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Add 3 - 4 mL of PEG300/400 to the DMSO solution and mix thoroughly.

  • Add 0.1 - 0.5 mL of Tween 80 and vortex until the solution is homogenous.

  • Slowly add saline or PBS to the mixture while continuously vortexing to bring the final volume to 10 mL.

  • Visually inspect the final formulation for any precipitation. A well-prepared formulation should be a clear solution or a uniform, stable suspension.

  • It is recommended to prepare the formulation fresh on the day of administration. If storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex to ensure homogeneity. A stability study for the specific formulation is highly recommended if it is to be stored for an extended period.[2]

Experimental Protocols for In Vivo Administration

The following are detailed protocols for the two most common routes of administration for Schisandrin C in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage in Mice

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.

Materials:

  • Schisandrin C formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended back to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Schisandrin C formulation over 2-3 seconds.

  • Withdrawal: After administration, gently and slowly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes post-administration and periodically over the next 24 hours.[3]

Protocol 2: Intraperitoneal (IP) Injection in Mice

IP injection is another common route for systemic administration of compounds.

Materials:

  • Schisandrin C formulation

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dose volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.

  • Restraint: Restrain the mouse by scruffing the neck with one hand and securing the tail. Gently tilt the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn back, which would indicate incorrect placement in a blood vessel or the bladder.

    • Slowly inject the Schisandrin C formulation.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress, such as abdominal swelling or discomfort, immediately after the injection and periodically over the next 24 hours.

Mechanism of Action and Signaling Pathways

Schisandrin C has been shown to modulate several key signaling pathways, which provides a basis for its observed biological activities.

Schisandrin_C_Signaling_Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_cell_growth Cell Growth & Survival cluster_innate_immunity Innate Immunity cluster_fibrosis Fibrosis NF-kB NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines inhibition Nrf2 Nrf2 Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes activation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cGAS-STING cGAS-STING Type I Interferons Type I Interferons cGAS-STING->Type I Interferons enhancement TGF-β TGF-β Fibrotic Markers Fibrotic Markers TGF-β->Fibrotic Markers inhibition Schisandrin C Schisandrin C Schisandrin C->NF-kB Schisandrin C->Nrf2 Schisandrin C->PI3K Schisandrin C->cGAS-STING Schisandrin C->TGF-β

Caption: Schisandrin C modulates multiple signaling pathways.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of Schisandrin C is outlined below.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Schisandrin C Formulation Preparation C Randomization into Treatment Groups (Vehicle, Schisandrin C) A->C B Animal Model Acclimatization B->C D Daily/Scheduled Administration (Oral Gavage or IP Injection) C->D E Regular Monitoring (Body weight, clinical signs) D->E F Endpoint Data Collection (e.g., tumor volume, behavioral tests) E->F G Tissue/Blood Sample Collection F->G H Biochemical/Histological Analysis G->H I Statistical Analysis H->I

Caption: A generalized workflow for in vivo efficacy studies.

References

Protocols for Assessing Schisandrin C Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of Schisandrin C, intended for researchers in oncology, pharmacology, and drug development. The provided methodologies cover the evaluation of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution. Additionally, it summarizes key quantitative data and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Cytotoxicity Data for Schisandrin C

The cytotoxic activity of Schisandrin C has been evaluated across multiple human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data indicates a dose-dependent cytotoxic effect.[1][2]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Bel-7402Human Hepatocellular Carcinoma4881.58 ± 1.06[1][2][3]
KB-3-1Human Nasopharyngeal Carcinoma48108.00 ± 1.13[1][2]
Bcap37Human Breast Cancer48136.97 ± 1.53[1][2]
U937Human Leukemia72Not specified, but induces G1 arrest[4]

Furthermore, studies have shown that Schisandrin C exhibits selective toxicity towards cancer cells, with lower toxicity observed in normal human cell lines. For instance, at a concentration of 200 µM, the survival of normal human liver cells (QSG-7701) was 73.2 ± 2.4%, whereas the survival of Bel-7402 cancer cells was significantly lower at 27.2 ± 1.2%.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess Schisandrin C cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of Schisandrin C on cancer cells by measuring their metabolic activity.

Materials:

  • Schisandrin C

  • Target cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solvent for formazan crystals

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Schisandrin C in culture medium. The concentration range should typically span from 12.5 to 200 µM.[1][2] A vehicle control (e.g., 0.5% DMSO) should be included.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Schisandrin C.

  • Incubation: Incubate the plates for the desired period, for example, 48 hours.[1][2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Schisandrin C-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of Schisandrin C for a specified time (e.g., 24 hours).[1] Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Schisandrin C-treated and control cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells treated with Schisandrin C and control cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 30 minutes (or store for longer periods).[1]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[1]

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[1]

  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Interpretation: The DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. For example, treatment of Bel-7402 cells with 100 µM Schisandrin C for 24 hours resulted in 40.61 ± 1.43% of cells in the sub-G0/G1 region, suggesting apoptosis induction.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) seed_cells_mtt Seed Cells in 96-well Plate treat_schc_mtt Treat with Schisandrin C seed_cells_mtt->treat_schc_mtt incubate_mtt Incubate (e.g., 48h) treat_schc_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_ic50 Calculate IC50 read_absorbance->analyze_ic50 seed_cells_apop Seed and Treat Cells harvest_cells_apop Harvest Cells seed_cells_apop->harvest_cells_apop wash_cells_apop Wash with PBS harvest_cells_apop->wash_cells_apop resuspend_buffer Resuspend in Binding Buffer wash_cells_apop->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC & PI resuspend_buffer->stain_annexin_pi incubate_apop Incubate (15 min, RT, dark) stain_annexin_pi->incubate_apop analyze_flow_apop Analyze by Flow Cytometry incubate_apop->analyze_flow_apop seed_cells_cc Seed and Treat Cells harvest_cells_cc Harvest Cells seed_cells_cc->harvest_cells_cc fix_ethanol Fix in 70% Ethanol harvest_cells_cc->fix_ethanol stain_pi_rnase Stain with PI and RNase A fix_ethanol->stain_pi_rnase incubate_cc Incubate (30 min, 4°C, dark) stain_pi_rnase->incubate_cc analyze_flow_cc Analyze by Flow Cytometry incubate_cc->analyze_flow_cc

Caption: Workflow for assessing Schisandrin C cytotoxicity.

Signaling Pathways Implicated in Schisandrin C-Induced Cytotoxicity

Schisandrin C has been shown to modulate several signaling pathways that are crucial in the regulation of cell survival, proliferation, and apoptosis.

1. PI3K/Akt/mTOR Pathway:

Schisandrin C has been observed to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy and apoptosis.

PI3K_Akt_mTOR_pathway SchC Schisandrin C PI3K PI3K SchC->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Schisandrin C.

2. Intrinsic Apoptosis Pathway:

Schisandrin C can induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, and subsequent activation of caspases. Specifically, it has been shown to down-regulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and activate caspase-3 and -9.[4]

Intrinsic_Apoptosis_Pathway SchC Schisandrin C Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) SchC->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by Schisandrin C.

3. cGAS-STING Pathway:

Recent studies have indicated that Schisandrin C can enhance the activation of the cGAS-STING pathway.[5][7] This pathway is involved in the innate immune response and its activation can lead to the production of type I interferons, which can contribute to anti-tumor immunity and potentially sensitize cancer cells to chemotherapy.[5]

cGAS_STING_Pathway SchC Schisandrin C cGAS cGAS SchC->cGAS enhances activation STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_beta IFN-β Production IRF3->IFN_beta Antitumor_Immunity Antitumor Immunity IFN_beta->Antitumor_Immunity

Caption: Enhancement of the cGAS-STING pathway by Schisandrin C.

References

Unveiling the Potential of Schineolignin C as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schineolignin C, a novel lignan compound, has emerged as a promising chemical probe for the investigation of intricate cellular signaling pathways. Its unique chemical structure allows for specific interactions with key biological targets, offering a valuable tool to dissect complex molecular mechanisms. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in a research and drug development setting. We present a comprehensive overview of its biological activities, methodologies for its application, and visualizations of the cellular pathways it modulates.

Biological Activity and Mechanism of Action

While the full spectrum of this compound's biological activities is still under active investigation, preliminary studies have revealed its potent and selective modulation of specific signaling cascades. The precise mechanism of action is the subject of ongoing research, with current evidence pointing towards its interaction with key regulatory proteins.

Data Presentation

To provide a clear and concise summary of the quantitative data associated with this compound's activity, the following table will be populated as more research becomes available.

ParameterValueCell Line/SystemReference
IC50Data not yet available
EC50Data not yet available
KiData not yet available
Binding Affinity (Kd)Data not yet available

Table 1: Quantitative Biological Activity of this compound. This table will be updated as quantitative data from ongoing and future studies are published.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the detection of changes in protein expression and phosphorylation states within a specific signaling pathway upon treatment with this compound.

Materials:

  • This compound

  • Cultured cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine changes in protein levels.

Visualizing Cellular Processes

To illustrate the potential interactions of this compound within a cellular context, the following diagrams are provided.

G cluster_0 Experimental Workflow: Target Identification A Treat Cells with This compound B Cell Lysis A->B C Affinity Purification (e.g., pull-down with biotinylated probe) B->C D Mass Spectrometry (LC-MS/MS) C->D E Data Analysis and Candidate Target Identification D->E F Target Validation (e.g., Western Blot, siRNA) E->F G cluster_1 Hypothetical Signaling Pathway Modulated by this compound SC This compound Receptor Cell Surface Receptor SC->Receptor Inhibition? Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Troubleshooting & Optimization

Technical Support Center: Schisandrin C Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Schisandrin C in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you determine the optimal dosage for your experiments.

A preliminary note: While the query specified "Schineolignin C," publicly available research predominantly refers to "Schisandrin C," a major lignan with well-documented anti-inflammatory and antioxidant properties. This guide is based on the available data for Schisandrin C.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C and its primary mechanism of action?

Schisandrin C is a bioactive lignan compound primarily isolated from the fruit of Schisandra chinensis. Its principal mechanism of action involves potent anti-inflammatory and antioxidant effects.[1] It functions by inhibiting the production of pro-inflammatory molecules such as interleukin 1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMP-2, MMP-9).[2] This inhibition is achieved by suppressing key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][4] Additionally, Schisandrin C can enhance the cellular antioxidant response by upregulating phase II detoxifying enzymes like heme oxygenase-1 (HO-1) through the Nrf-2 signaling pathway.[1][3]

Q2: What is a recommended starting concentration for Schisandrin C in cell-based assays?

A recommended starting point is to test a range of concentrations between 5 µM and 20 µM .[4] In studies with THP-1 human monocytic cells, Schisandrin C demonstrated significant inhibition of inflammatory cytokines at concentrations as low as 5 µM.[4] However, the optimal concentration is highly dependent on the cell type and the specific endpoint of the assay. A dose-response experiment is crucial to determine the ideal concentration for your specific model.

Q3: Which signaling pathways are most affected by Schisandrin C?

Schisandrin C primarily modulates inflammatory and antioxidant signaling pathways.[1][2] It has been shown to suppress the activation of NF-κB and various components of the MAPK pathway (ERK, p38, JNK).[3][4] By inhibiting these pathways, it prevents the nuclear translocation of transcription factors like NF-κB, which are responsible for expressing numerous pro-inflammatory genes.[4][5] The diagram below illustrates this inhibitory action.

cluster_input Inflammatory Stimuli (e.g., LPS) cluster_transcription Transcription Factor cluster_output Cellular Response LPS LPS / TNF-α MAPK MAPK (ERK, p38, JNK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines & MMPs NFkB->Cytokines SchisandrinC Schisandrin C SchisandrinC->MAPK SchisandrinC->IKK

Caption: Inhibitory action of Schisandrin C on MAPK and NF-κB pathways.

Quantitative Data Summary

The following table summarizes effective concentrations of Schisandrin C reported in the literature. This data should be used as a reference to guide your experimental design.

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
THP-1 (Human Monocytic)Cytokine Release5 µMInhibition of P. acnes-induced inflammatory cytokines[4]
THP-1 (Human Monocytic)MAPK Signaling5 - 20 µMInhibition of ERK, p38, and JNK phosphorylation[4]
MicrogliaAnti-neuroinflammatoryNot specifiedInhibition of LTA-stimulated pro-inflammatory mediators[3]
Human Dental Pulp CellsAnti-inflammatoryNot specifiedInhibition of LPS-stimulated inflammatory molecules[2]

Troubleshooting Guide

Q: I am observing high levels of cell death even at low concentrations. What should I do?

High cytotoxicity can confound assay results. It is essential to distinguish between targeted anti-proliferative/pro-apoptotic effects and general toxicity.

Solution:

  • Perform a Cytotoxicity Assay: Before testing for efficacy, determine the 50% cytotoxic concentration (CC50) for your specific cell line. Use a simple cell viability assay like MTT, MTS, or ATPlite.[6]

  • Reduce Treatment Duration: Shorten the incubation time with Schisandrin C. For example, if you are treating for 48 hours, try 24 hours or less.

  • Check Reagent Quality: Ensure the Schisandrin C powder is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in your media is non-toxic to the cells (typically <0.5%).

Start High Cell Death Observed CheckSolvent Is final solvent conc. (e.g., DMSO) >0.5%? Start->CheckSolvent ReduceSolvent Action: Lower solvent concentration. CheckSolvent->ReduceSolvent Yes RunViability Have you run a full dose-response viability assay (e.g., MTT/MTS)? CheckSolvent->RunViability No ReduceSolvent->RunViability PerformViability Action: Perform viability assay to determine CC50. RunViability->PerformViability No CheckTime Is treatment duration >24h? RunViability->CheckTime Yes UseLowerConc Action: Use concentrations well below the CC50 for functional assays. PerformViability->UseLowerConc ReduceTime Action: Reduce treatment duration (e.g., to 12h or 18h). CheckTime->ReduceTime Yes CheckTime->UseLowerConc No ReduceTime->UseLowerConc

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q: I am not observing any significant anti-inflammatory effect. What are the possible reasons?

Potential Causes & Solutions:

  • Sub-optimal Concentration: The concentration used may be too low. Refer to the dose-response protocol below to test a wider range of concentrations.

  • Insufficient Stimulation: Ensure your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a measurable response. Run a positive control for your stimulus to validate the assay setup.

  • Incorrect Timing: The anti-inflammatory effect may be time-dependent. Analyze your endpoint at different time points post-treatment (e.g., 6, 12, and 24 hours). Schisandrin C is often used as a pre-treatment before the inflammatory stimulus is added.

  • Cell Line Insensitivity: The specific signaling pathways (MAPK/NF-κB) may not be the primary drivers of inflammation in your chosen cell model. Consider verifying the activation of these pathways in response to your stimulus via Western blot.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Dosage via Cell Viability (MTS/MTT Assay)

This protocol helps establish a dose-response curve to identify the optimal, non-toxic concentration range for Schisandrin C.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Schisandrin C in culture media. Start from a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (media with DMSO) and a "cells only" control.

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared 2X Schisandrin C dilutions to the appropriate wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) versus log concentration. Use this curve to determine the CC50 and select non-toxic concentrations for functional assays.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed cells in 96-well plate Prepare 2. Prepare serial dilutions of Schisandrin C Seed->Prepare Treat 3. Treat cells with dilutions Prepare->Treat Incubate 4. Incubate for 24-72 hours Treat->Incubate AddReagent 5. Add MTS/MTT reagent Incubate->AddReagent Read 6. Read absorbance AddReagent->Read Plot 7. Plot dose-response curve Read->Plot Determine 8. Determine CC50 and select optimal dose Plot->Determine

Caption: Workflow for a dose-response cell viability experiment.

Protocol 2: Assessing Anti-Inflammatory Effects via Western Blot for NF-κB p65 Phosphorylation

This protocol verifies the inhibitory effect of Schisandrin C on the NF-κB pathway.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once confluent, pre-treat the cells with selected non-toxic concentrations of Schisandrin C (and a vehicle control) for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a short period (e.g., 30-60 minutes) to induce p65 phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to normalize the results.

References

Troubleshooting unexpected results with Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin C and what are its known biological activities?

Schisandrin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is known to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[1][2]

Q2: What is the optimal solvent for dissolving Schisandrin C for in vitro experiments?

For in vitro experiments, Schisandrin C is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q3: At what concentrations does Schisandrin C typically show biological activity in cell culture?

The effective concentration of Schisandrin C can vary depending on the cell type and the specific biological endpoint being measured. Based on published studies, concentrations ranging from 1 µM to 100 µM are commonly used. For instance, in studies with RAW 264.7 macrophages, concentrations of 1, 10, and 100 µM have been shown to significantly inhibit pro-inflammatory cytokines.[3] In human cancer cell lines like Bel-7402, the IC50 value for cytotoxicity after 48 hours of incubation was found to be 81.58 ± 1.06 µM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is Schisandrin C cytotoxic at higher concentrations?

Yes, Schisandrin C can exhibit cytotoxicity at higher concentrations. For example, in human umbilical vein endothelial cells (HUVECs), concentrations higher than 25 µM showed significant toxic effects.[5][6] Therefore, it is essential to determine the cytotoxic threshold in your cell line of interest using a cell viability assay, such as the MTT assay, before proceeding with functional experiments.

Troubleshooting Guide

Issue 1: Unexpected or No Biological Effect Observed
Potential Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wide range of Schisandrin C concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Instability Prepare fresh stock solutions of Schisandrin C in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Cell Line Insensitivity The target signaling pathway may not be active or responsive in your chosen cell line. Confirm the expression and activity of the target proteins in your cells. Consider using a different cell line known to be responsive to lignans or the specific pathway you are investigating.
Experimental Protocol Issues Review your experimental protocol for any deviations. Ensure proper incubation times, reagent concentrations, and positive/negative controls are included. For example, if investigating anti-inflammatory effects, ensure your inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform cell density across all wells or plates. Use a cell counter for accurate cell seeding.
Uneven Compound Distribution After adding Schisandrin C to the culture medium, mix thoroughly by gentle pipetting or swirling to ensure a homogenous solution.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.
Issue 3: Contradictory Results Compared to Published Literature
Potential Cause Troubleshooting Step
Differences in Experimental Conditions Carefully compare your experimental setup (cell line, passage number, serum concentration, incubation time, etc.) with the published study. Even minor differences can lead to varying results.
Purity of Schisandrin C Ensure the purity of your Schisandrin C compound. Use a reputable supplier and, if possible, verify the purity using techniques like HPLC.
Different Endpoints Measured The observed effect of Schisandrin C can be highly dependent on the specific endpoint being measured. Ensure you are comparing your results to studies that have investigated the same biological outcome.

Data Presentation

Table 1: In Vitro Cytotoxicity of Schisandrin C

Cell LineIncubation Time (hours)IC50 (µM)Reference
Bel-7402 (Human Hepatocellular Carcinoma)4881.58 ± 1.06[4]
KB-3-1 (Human Nasopharyngeal Carcinoma)48108.00 ± 1.13[4]
Bcap37 (Human Breast Cancer)48136.97 ± 1.53[4]
HUVECs (Human Umbilical Vein Endothelial Cells)->25 (Significant toxicity observed)[5][6]

Table 2: Effect of Schisandrin C on Inflammatory Markers in ox-LDL-induced HUVECs

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)Reference
Control~20~15[6]
ox-LDL~75~55[6]
ox-LDL + Schisandrin C (Low Dose)~55~40[6]
ox-LDL + Schisandrin C (Medium Dose)~40~30[6]
ox-LDL + Schisandrin C (High Dose)~30~20[6]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of Schisandrin C.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Schisandrin C (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the highest concentration used.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of Schisandrin C on the expression and phosphorylation of key signaling proteins.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Schisandrin C at the desired concentrations and for the appropriate duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, IκBα) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

PI3K_AKT_mTOR_Pathway Schisandrin_C Schisandrin C PI3K PI3K Schisandrin_C->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Schisandrin C's role in the PI3K/AKT/mTOR signaling pathway.

NFkB_Pathway Schisandrin_C Schisandrin C IKK IKK Schisandrin_C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by Schisandrin C.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cell Culture (e.g., HUVECs) Treatment Schisandrin C Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Animal_Model Animal Model (e.g., Atherosclerosis) Drug_Administration Schisandrin C Administration Animal_Model->Drug_Administration Tissue_Analysis Tissue Analysis (Histology, Western Blot) Drug_Administration->Tissue_Analysis

References

Technical Support Center: Prevention of Schisandrol C Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Schisandrol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Schisandrol C to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrol C and why is its stability important?

Schisandrol C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis.[1] It is recognized for its anti-inflammatory and antioxidant properties.[2][3][4][5][6] Maintaining the chemical stability of Schisandrol C is crucial for obtaining accurate and reproducible results in preclinical and clinical research, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the general recommendations for storing pure Schisandrol C?

To minimize degradation, pure Schisandrol C should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. For long-term storage, -20°C is advisable.[1] One study indicated that Schisandrol C is stable in dimethyl sulfoxide (DMSO) at 4°C.[7]

  • Light: Protect from light. Store in amber vials or in a dark place.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a dry environment. A desiccator can be used to minimize moisture exposure.

  • Container: Use well-sealed containers to prevent exposure to air and moisture.

Q3: How stable is Schisandrol C in solution?

The stability of Schisandrol C in solution is dependent on the solvent, temperature, and pH.

  • A study on a methanolic extract of Schisandra chinensis containing various lignans, including schisandrols, found it to be stable for at least 24 hours at ambient temperature (25°C) when analyzed by HPLC.[8]

  • Another study reported that Schisandrol C showed some instability in RPMI-1640 cell culture medium at 37°C, highlighting the importance of preparing fresh solutions for cell-based assays.[7]

  • For stock solutions, using a dry, aprotic solvent like DMSO is recommended, and aliquots should be stored at -20°C to avoid repeated freeze-thaw cycles.[1]

Q4: What are the likely degradation pathways for Schisandrol C?

While specific degradation pathways for Schisandrol C are not extensively documented in publicly available literature, dibenzocyclooctadiene lignans can be susceptible to:

  • Oxidation: Due to the presence of phenolic groups and other oxidizable moieties, lignans can be prone to oxidation, which can be accelerated by exposure to air, light, and metal ions. The antioxidant properties of Schisandrol C itself suggest it can be oxidized.[2][3][4]

  • Hydrolysis: Ester or ether linkages, if present in similar lignan structures, could be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.

  • Thermal Degradation: High temperatures can accelerate the rate of chemical degradation.

Q5: How can I check if my Schisandrol C sample has degraded?

Degradation can be assessed by:

  • Visual Inspection: Changes in color or physical state of the solid compound or solution may indicate degradation.

  • Chromatographic Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your Schisandrol C sample.[1][8][9] The appearance of new peaks or a decrease in the area of the main Schisandrol C peak would suggest degradation.

  • Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can be used in conjunction with HPLC to identify potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of Schisandrol C stock solution.Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Confirm the purity of the solid compound using a stability-indicating HPLC method.
Inconsistent experimental results. Inconsistent purity of Schisandrol C between batches or over time.Always source Schisandrol C from a reputable supplier with a certificate of analysis. Re-analyze the purity of your compound before starting a new set of experiments, especially if it has been stored for a long time.
Appearance of unknown peaks in HPLC analysis. Degradation of Schisandrol C.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Adjust storage conditions to mitigate the identified degradation pathway (e.g., protect from light, use inert gas).
Discoloration of Schisandrol C solution. Oxidation or other chemical degradation.Prepare solutions fresh before use. If storing solutions, do so at low temperatures, protected from light, and consider de-gassing the solvent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Schisandrol C

This protocol provides a general framework for developing an HPLC method to assess the stability of Schisandrol C. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[8][9]

2. Mobile Phase and Gradient:

  • A gradient elution with acetonitrile and water is commonly used for the separation of Schisandra lignans.[8][9]

  • Example Gradient:

    • Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase it to elute more hydrophobic compounds.

    • A typical gradient might run from 40% to 90% acetonitrile over 30-40 minutes.

3. Detection:

  • The UV absorbance of Schisandra lignans is typically monitored around 218-254 nm.[8]

4. Sample Preparation:

  • Prepare a stock solution of Schisandrol C in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase to an appropriate concentration for injection.

5. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.

Protocol 2: Forced Degradation Study of Schisandrol C

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[10][11][12]

1. Preparation of Schisandrol C Solution:

  • Prepare a solution of Schisandrol C in a suitable solvent (e.g., methanol:water 50:50) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the Schisandrol C solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the Schisandrol C solution and 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the Schisandrol C solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation:

    • Store the Schisandrol C solution and solid compound at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

  • Photodegradation:

    • Expose the Schisandrol C solution and solid compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.

    • A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for Schisandrol C

ParameterSolid CompoundStock Solution (in DMSO)
Temperature -20°C (long-term)-20°C
2-8°C (short-term)
Light Protect from lightProtect from light
Atmosphere Inert gas (e.g., N₂)Tightly sealed vial
Moisture Store in a desiccator
Container Tightly sealed, amber glass vialTightly sealed, amber glass vial

Table 2: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)% Degradation of Schisandrol CNumber of Degradation Products
0.1 M HCl, 60°C2415%2
0.1 M NaOH, 60°C2440%3
3% H₂O₂, RT2425%1
80°C (Solid)485%1
UV light (254 nm)1230%2
Note: This is hypothetical data for illustrative purposes.

Visualizations

degradation_pathway cluster_stress Stress Factors Schisandrol_C Schisandrol C (Stable) Degradation_Products Degradation Products (Reduced Activity) Schisandrol_C->Degradation_Products Degradation Heat Heat Light Light Oxygen Oxygen High/Low pH High/Low pH Heat->Degradation_Products Light->Degradation_Products Oxygen->Degradation_Products High/Low pH->Degradation_Products

Caption: Potential degradation pathways of Schisandrol C under various stress conditions.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting Solid_Storage Store Solid (-20°C, Dark, Dry, Inert Gas) Prepare_Solution Prepare Fresh Solution Solid_Storage->Prepare_Solution Solution_Storage Store Solution (-20°C, Dark, Aliquoted) Perform_Assay Perform Assay Solution_Storage->Perform_Assay Prepare_Solution->Perform_Assay Check_Purity Check Purity (HPLC) Perform_Assay->Check_Purity Inconsistent Results Forced_Degradation Forced Degradation Study Check_Purity->Forced_Degradation Degradation Detected

Caption: Recommended workflow for handling and troubleshooting Schisandrol C.

References

Technical Support Center: Analysis of Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schineolignin C and related dibenzocyclooctadiene lignans from Schisandra species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

A1: this compound is a lignan belonging to the dibenzocyclooctadiene class. These compounds are characteristic bioactive constituents found in plants of the Schisandra genus. The dibenzocyclooctadiene lignans are known for their complex structures, which often include multiple stereoisomers, making their separation and analysis challenging.[1][2]

Q2: What are the most common analytical techniques used for the analysis of this compound and other Schisandra lignans?

A2: The primary analytical methods for the qualitative and quantitative analysis of Schisandra lignans, including compounds like this compound, are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and effective alternative for the separation of these lignans.[4]

Q3: Why is the analysis of dibenzocyclooctadiene lignans like this compound often challenging?

A3: The analysis of dibenzocyclooctadiene lignans is challenging due to several factors. These compounds are often present as complex mixtures of isomers, which can be difficult to separate chromatographically.[2] Their structural similarity can lead to co-elution and make accurate quantification difficult. Additionally, matrix effects from complex plant extracts can interfere with analysis, particularly in LC-MS.

Q4: Are there any known stability issues with Schisandra lignans during analysis?

A4: While specific stability data for this compound is not extensively documented, lignans in general can be susceptible to degradation under certain conditions. Exposure to light and high temperatures may lead to oxidation or other chemical transformations.[5] It is advisable to handle samples with care, protecting them from light and excessive heat to prevent the formation of artifacts.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the HPLC and LC-MS analysis of this compound.

HPLC & LC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Silanol groups on the column interacting with the analyte.Use a column with end-capping or a base-deactivated stationary phase. Adjust mobile phase pH to suppress ionization of the analyte.
Column Overload: Injecting too high a concentration of the analyte.Reduce the injection volume or dilute the sample.
Extra-column Volume: Excessive tubing length or diameter between the column and detector.Use shorter, narrower internal diameter tubing (e.g., PEEK tubing).
Poor Resolution / Co-elution of Peaks Isomeric Compounds: Presence of structurally similar isomers of this compound.Optimize the mobile phase gradient and temperature. Try a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl phase) to alter selectivity. Two-dimensional LC (LCxLC) can also be employed for complex mixtures.
Inadequate Separation Method: Mobile phase composition or gradient is not optimal.Modify the gradient profile (slower gradient for better separation). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Low Signal Intensity / Ion Suppression (LC-MS) Matrix Effects: Co-eluting compounds from the sample matrix compete for ionization.Improve sample preparation using Solid Phase Extraction (SPE) to remove interfering components. Dilute the sample.
Suboptimal Ionization Parameters: Incorrect settings for the ion source (e.g., spray voltage, gas flow, temperature).Optimize ESI source parameters for this compound. Consider using Atmospheric Pressure Chemical Ionization (APCI) as an alternative ionization technique.
Ghost Peaks Carryover: Analyte from a previous injection adsorbing to the system components.Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample.
Contaminated Mobile Phase: Impurities in the solvents or additives.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Schisandra Lignans

This protocol is a general starting point for the analysis of this compound, based on methods for similar compounds.[3]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-10 min: 30-40% B

    • 10-25 min: 40-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80-30% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Protocol 2: General LC-MS/MS Method for Schisandra Lignans

This protocol provides a basis for developing a sensitive and selective LC-MS/MS method for this compound.[6]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20-80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95-20% B

    • 15.1-18 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Collision Gas: Argon

    • MRM Transitions: To be determined by infusing a standard of this compound.

Visualizations

TroubleshootingWorkflow start Start: Analytical Issue with this compound issue Identify the Primary Symptom start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Peak Shape resolution Poor Resolution/ Co-elution issue->resolution Resolution intensity Low Signal Intensity (LC-MS) issue->intensity Intensity check_overload Check for Column Overload peak_shape->check_overload check_isomers Consider Isomeric Compounds resolution->check_isomers check_matrix Evaluate Matrix Effects intensity->check_matrix check_secondary Investigate Secondary Interactions check_overload->check_secondary No dilute Dilute Sample check_overload->dilute Yes change_column Use End-capped/ BDS Column check_secondary->change_column adjust_ph Adjust Mobile Phase pH check_secondary->adjust_ph optimize_method Optimize Chromatographic Method check_isomers->optimize_method No change_selectivity Try Different Column Chemistry check_isomers->change_selectivity Yes solution Problem Resolved optimize_method->solution optimize_ms Optimize MS Parameters check_matrix->optimize_ms No improve_sample_prep Improve Sample Preparation (SPE) check_matrix->improve_sample_prep Yes optimize_ms->solution dilute->solution change_column->solution adjust_ph->solution change_selectivity->solution improve_sample_prep->solution

Caption: Troubleshooting workflow for HPLC/LC-MS analysis of this compound.

IsomerIdentification start Suspected Co-elution of This compound Isomers lcms_analysis Perform High-Resolution LC-MS/MS Analysis start->lcms_analysis parent_ion Confirm Same Parent Ion (m/z) lcms_analysis->parent_ion fragmentation Analyze MS/MS Fragmentation Patterns parent_ion->fragmentation Yes different_rt Different Retention Times Under Optimized Conditions fragmentation->different_rt different_fragments Different Fragmentation Patterns/Ratios fragmentation->different_fragments conclusion Confirmation of Isomeric Lignans different_rt->conclusion different_fragments->conclusion

Caption: Logical workflow for the identification of isomeric Schisandra lignans.

References

Technical Support Center: Enhancing the Bioavailability of Lignans from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of lignans isolated from Schisandra chinensis. While the query specifically mentioned Schineolignin C, the available scientific literature extensively covers the challenges and solutions related to more abundant and well-studied lignans from the same plant, such as Schisandrin C. The principles, experimental challenges, and enhancement strategies for these lignans are highly analogous. Therefore, this guide will focus on Schisandrin C as a representative compound, with the understanding that the methodologies and troubleshooting advice are broadly applicable to other related lignans like this compound.

Lignans from Schisandra chinensis, including Schisandrin C, exhibit promising pharmacological activities. However, their therapeutic potential is often limited by poor oral bioavailability. Key factors contributing to this include low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and efflux by transporters like P-glycoprotein (P-gp).[1][2] This guide offers practical solutions, troubleshooting advice, and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Schisandrin C and other Schisandra lignans generally low?

A1: The low oral bioavailability of Schisandrin C is primarily attributed to two main factors:

  • Poor Water Solubility : As lipophilic compounds, Schisandra lignans do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[2][3]

  • Extensive First-Pass Metabolism : After absorption, the compound passes through the liver where it is heavily metabolized by cytochrome P450 enzymes (like CYP3A4) before it can reach systemic circulation.[1][2] This rapid breakdown significantly reduces the amount of active compound available.

Q2: What are the most common strategies to enhance the bioavailability of Schisandrin C?

A2: Several formulation strategies can be employed:

  • Nanoformulations : Encapsulating Schisandrin C into nanoparticles (e.g., liposomes, solid lipid nanoparticles, nanoemulsions) can improve its solubility, protect it from degradation, and facilitate its absorption.[4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) : These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI tract. This enhances the solubility and absorption of lipophilic drugs.[6][7]

  • Solid Dispersions : Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.[3]

  • Co-administration with P-glycoprotein (P-gp) Inhibitors : P-gp is an efflux pump in the intestinal wall that actively transports absorbed compounds back into the gut lumen. Co-administering Schisandrin C with a P-gp inhibitor can block this efflux, thereby increasing its net absorption.[8][9] Some Schisandra lignans, like Schisandrin B, have themselves been shown to inhibit P-gp.[8][10]

Q3: Can I expect gender differences in the bioavailability of Schisandra lignans?

A3: Yes, preclinical studies have shown significant gender-dependent differences in the pharmacokinetics of some Schisandra lignans. For instance, the bioavailability of γ-schisandrin was found to be substantially higher in female rats compared to male rats.[3] This is an important factor to consider in the design of both preclinical and clinical studies.

Q4: What analytical methods are suitable for quantifying Schisandrin C in plasma for pharmacokinetic studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[11][12][13] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices like plasma.[1][14]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent Formulation Ensure the formulation (e.g., nanoemulsion, solid dispersion) is prepared consistently. Characterize each batch for particle size, drug loading, and homogeneity.
Biological Variability Use a sufficient number of animals per group to account for inter-individual differences. Ensure animals are of the same age, sex, and health status. Consider potential gender differences in metabolism.[3]
Inaccurate Dosing Calibrate dosing equipment (e.g., gavage needles, syringes) regularly. Ensure the formulation is homogenous to prevent dose variation.
Sample Handling and Processing Standardize blood collection times and procedures. Use appropriate anticoagulants and process plasma samples promptly. Store samples at -80°C to prevent degradation.
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Step
Dissolution Method Not Biorelevant Use dissolution media that mimic the pH and composition of the gastrointestinal tract (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
First-Pass Metabolism Not Accounted For The in vitro dissolution assay does not account for metabolic degradation. Use in vitro models like liver microsomes or Caco-2 cell monolayers to assess metabolic stability and permeability.
Efflux Transporter Activity P-gp efflux can significantly reduce absorption in vivo, an effect not captured by simple dissolution tests.[8] Consider using Caco-2 cell permeability assays, which can indicate P-gp substrate activity.
Issue 3: Nanoformulation Instability (Aggregation/Precipitation)
Potential Cause Troubleshooting Step
Incorrect pH or Ionic Strength Optimize the pH and ionic strength of the buffer used for formulation and storage.[15] Nanoparticle surface charge is often pH-dependent.
Insufficient Stabilization Ensure adequate concentration of stabilizers (e.g., surfactants, polymers).[15]
High Drug Loading Overloading the nanoparticles can lead to drug crystallization and particle instability. Determine the optimal drug-to-carrier ratio.
Improper Storage Store nanoformulations at recommended temperatures (often 4°C). Avoid freeze-thaw cycles unless the formulation is designed for it.[16]

Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies that successfully enhanced the bioavailability of Schisandra lignans.

Table 1: Pharmacokinetic Parameters of Schisandrin Following Oral Administration in Rats

Formulation Dose (Equivalent) Cmax (µg/mL) Tmax (min) AUC (µg·h/mL) Absolute Bioavailability (%) Reference
Pure Schisandrin10 mg/kg0.08 ± 0.0722 - 200-15.56 ± 10.47[1]
S. chinensis Extract5.2 mg/kg0.08 ± 0.07--78.42 ± 54.91[1]
S. chinensis Extract17.3 mg/kg0.15 ± 0.09--37.59 ± 19.16[1]

Table 2: Relative Bioavailability Enhancement of Schisandrins with SEDDS Formulation

Compound Formulation Relative Bioavailability (%) Reference
SchisandrinSEDDS vs. Commercial Capsule292.2[6]
Schisandrin BSEDDS vs. Commercial Capsule205.8[6]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is adapted from methodologies used to enhance the bioavailability of Schisandra extracts.[6][7]

  • Screening of Excipients :

    • Oils : Screen various oils (e.g., oleic acid, ethyl oleate, Capryol 90) for their ability to dissolve Schisandrin C. Add excess Schisandrin C to a known volume of oil, shake for 48 hours at room temperature, centrifuge, and quantify the dissolved amount in the supernatant by HPLC.

    • Surfactants and Co-surfactants : Screen various surfactants (e.g., Tween 20, Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol P, PEG 400) for their emulsification efficiency with the selected oil.

  • Construction of Pseudo-ternary Phase Diagrams :

    • Prepare mixtures of the chosen surfactant and co-surfactant (S/CoS) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, mix with the selected oil at different weight ratios (from 9:1 to 1:9).

    • Titrate each oil-S/CoS mixture with water dropwise under gentle agitation.

    • Observe the mixture for transparency and flowability to identify the self-emulsifying region. Plot these regions on a ternary phase diagram.

  • Formulation Preparation :

    • Select an optimal formulation from the self-emulsifying region (e.g., 20% oleic acid, 65% Tween 20, 15% Transcutol P).[6]

    • Dissolve a known amount of Schisandrin C in the oil phase.

    • Add the surfactant and co-surfactant and mix thoroughly using a magnetic stirrer until a clear and homogenous solution is formed.

  • Characterization :

    • Droplet Size Analysis : Dilute the SEDDS formulation (e.g., 1000-fold) with distilled water.[6] Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution : Perform dissolution testing using a USP dissolution apparatus (e.g., paddle method). Compare the dissolution profile of the Schisandrin C-loaded SEDDS to the unformulated compound in a relevant dissolution medium.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a novel Schisandrin C formulation.

  • Animal Handling :

    • Use healthy male Sprague-Dawley or Wistar rats (200-250 g).

    • Acclimate the animals for at least one week before the experiment.

    • Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Dosing Groups :

    • Group 1 (IV Bolus) : Administer a known dose of Schisandrin C (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.[1]

    • Group 2 (Control Oral) : Administer unformulated Schisandrin C suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

    • Group 3 (Test Oral) : Administer the novel formulation (e.g., SEDDS) containing an equivalent dose of Schisandrin C via oral gavage.

  • Blood Sampling :

    • Collect blood samples (approx. 0.25 mL) from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Preparation and Analysis :

    • Protein Precipitation or Liquid-Liquid Extraction : Thaw plasma samples. Add a protein precipitation agent (e.g., acetonitrile) or perform liquid-liquid extraction to remove proteins and interfering substances.[1]

    • LC-MS/MS Analysis : Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of Schisandrin C.[14]

  • Pharmacokinetic Analysis :

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate the absolute bioavailability (F%) using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[1]

    • Calculate the relative bioavailability of the test formulation compared to the control using the formula: Relative F (%) = (AUC_test / AUC_control) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Bioavailability Study cluster_analysis Analysis & Calculation F1 Excipient Screening (Solubility, Emulsification) F2 Phase Diagram Construction F1->F2 F3 Formulation Optimization F2->F3 F4 Characterization (Size, Dissolution) F3->F4 I2 Dosing (IV, Control, Test) F4->I2 Test Formulation I1 Animal Acclimation & Fasting I1->I2 I3 Serial Blood Sampling I2->I3 I4 Plasma Processing & Storage I3->I4 A1 LC-MS/MS Quantification I4->A1 Plasma Samples A2 Pharmacokinetic Parameter Calculation A1->A2 A3 Bioavailability Determination A2->A3

Caption: Workflow for developing and evaluating an enhanced bioavailability formulation.

bioavailability_barriers cluster_gut Gastrointestinal Tract cluster_liver Liver (Portal Circulation) compound Oral Schisandrin C dissolution Poor Aqueous Solubility compound->dissolution absorption Intestinal Absorption dissolution->absorption Limited Dissolution metabolism Extensive First-Pass Metabolism (CYP450) absorption->metabolism Absorbed Drug efflux P-gp Efflux absorption->efflux Efflux back to lumen systemic_circ Systemic Circulation (Low Bioavailability) metabolism->systemic_circ Metabolized Drug (Reduced Amount)

Caption: Key physiological barriers limiting the oral bioavailability of Schisandrin C.

enhancement_strategies problem Low Bioavailability of Schisandrin C Poor Solubility First-Pass Metabolism P-gp Efflux sol_solubility Nanoformulations (SEDDS, Liposomes) Solid Dispersions problem:p1->sol_solubility sol_metabolism Nano-encapsulation (Protection from enzymes) problem:p2->sol_metabolism sol_efflux Co-administration with P-gp Inhibitors problem:p3->sol_efflux

Caption: Strategies to overcome specific bioavailability barriers for Schisandrin C.

References

Technical Support Center: Modification of Machilin C for Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Machilin C and why is it of interest for modification?

A1: Machilin C is a lignan, a class of polyphenolic compounds found in plants. It has garnered interest for its potential biological activities, including antiproliferative effects against cancer cells. Modifying the structure of Machilin C allows researchers to explore structure-activity relationships (SAR), potentially leading to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Q2: What is a common starting material for the synthesis of Machilin C and its derivatives?

A2: A common and readily available starting material for the synthesis of Machilin C and its derivatives is isoeugenol. Isoeugenol can be dimerized to form the core structure of Machilin C, which can then be further modified.[1]

Q3: What are the primary biological activities of Machilin C and its derivatives that are typically investigated?

A3: The primary biological activity of Machilin C and its derivatives that has been investigated is their antiproliferative activity against various cancer cell lines, particularly in the context of triple-negative breast cancer.[1] Other potential activities of lignans include antioxidant, anti-inflammatory, and antimicrobial effects.

Q4: What are some common analytical techniques used to characterize synthesized Machilin C derivatives?

A4: Common analytical techniques for the characterization of synthesized Machilin C derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compounds.

Troubleshooting Guides

Synthesis of Machilin C Derivatives via Iron(III) Chloride-Mediated Dimerization of Isoeugenol
Problem Possible Cause Suggested Solution
Low to no yield of the desired dimerized product. Inefficient dimerization reaction.- Ensure the iron(III) chloride (FeCl₃) catalyst is fresh and anhydrous, as moisture can deactivate it.- Optimize the stoichiometry of FeCl₃ to isoeugenol.- Verify the reaction temperature and time as per the protocol.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified isoeugenol to avoid side reactions from impurities.
Formation of multiple, difficult-to-separate byproducts. Non-selective reaction conditions.- Adjust the reaction temperature; lower temperatures may increase selectivity.- Vary the solvent system to find conditions that favor the desired product.- Use chromatographic techniques like column chromatography with a carefully selected eluent system for purification.
Presence of impurities in the starting material.- Purify the isoeugenol starting material before the reaction using distillation or chromatography.
Product precipitates out of solution during the reaction. Poor solubility of the product in the chosen solvent.- Use a solvent system in which the product is more soluble.- Perform the reaction at a slightly higher temperature to maintain solubility.
Inconsistent reaction outcomes between batches. Variability in reagent quality or reaction setup.- Use reagents from the same batch for a series of experiments.- Ensure consistent stirring speed and temperature control for each reaction.- Carefully control the rate of addition of reagents.
Antiproliferative Activity Assessment using MTT Assay
Problem Possible Cause Suggested Solution
High background absorbance in control wells (media only). Contamination of the culture medium.- Use fresh, sterile culture medium.- Ensure all reagents and equipment are sterile to prevent microbial contamination.
Interference from phenol red in the medium.- Use phenol red-free medium for the MTT assay.
Inconsistent readings between replicate wells. Uneven cell seeding.- Ensure a homogenous cell suspension before seeding by gentle pipetting.- Calibrate pipettes to ensure accurate and consistent dispensing of cell suspension.
Edge effects in the 96-well plate.- Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.
Low signal or no difference between treated and untreated cells. Insufficient incubation time with the compound or MTT reagent.- Optimize the incubation time for both the test compound (e.g., 24, 48, 72 hours) and the MTT reagent (typically 2-4 hours).
Cell density is too low.- Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.
The compound is not active at the tested concentrations.- Test a wider range of concentrations, including higher concentrations.
Precipitation of the test compound in the culture medium. Poor solubility of the compound.- Dissolve the compound in a suitable solvent (e.g., DMSO) at a higher concentration and then dilute it in the culture medium.- Ensure the final solvent concentration in the medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control in the experiment.

Quantitative Data Summary

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Machilin C and its Derivatives against Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundMDA-MB-468MDA-MB-231SUM159
Machilin C/D 179.5167.4171.2
Derivative 1 (Methanol adduct) 120.3115.8118.9
Derivative 2 (Ethanol adduct) 98.795.497.6
Derivative 3 (Propanol adduct) 85.282.184.3

Note: Data is hypothetical and for illustrative purposes, based on the trend of increased activity with certain modifications as suggested in the literature.

Experimental Protocols

Protocol 1: Synthesis of Machilin C Derivatives

This protocol describes a general method for the iron(III) chloride-mediated dimerization of isoeugenol to synthesize a mixture of Machilin C and D, followed by modification with an alcohol.

Materials:

  • Isoeugenol

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Acetone (anhydrous)

  • Selected alcohol (e.g., methanol, ethanol, propanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Dissolve isoeugenol (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (1.1 eq) in anhydrous acetone.

  • Slowly add the FeCl₃ solution to the isoeugenol solution dropwise with vigorous stirring at room temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add the selected alcohol (e.g., methanol, 5-10 eq) to the reaction mixture and stir for an additional 30 minutes.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired Machilin C derivative.

  • Characterize the purified product using NMR and HRMS.

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol outlines the steps for assessing the antiproliferative activity of Machilin C derivatives on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Machilin C derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the Machilin C derivative from the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation start Isoeugenol + FeCl₃ reaction Dimerization Reaction start->reaction modification Addition of Alcohol reaction->modification workup Aqueous Workup & Extraction modification->workup purification Column Chromatography workup->purification characterization NMR, HRMS, HPLC purification->characterization product Purified Machilin C Derivative characterization->product treatment Treatment with Machilin C Derivative product->treatment Test Compound cell_culture Cell Seeding (96-well plate) cell_culture->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Absorbance Reading & IC₅₀ Calculation mtt_assay->data_analysis result Antiproliferative Activity data_analysis->result

Caption: Experimental workflow for the synthesis and biological evaluation of Machilin C derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MachilinC Machilin C Derivative MachilinC->PI3K Inhibition MachilinC->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by Machilin C derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression MachilinC Machilin C Derivative MachilinC->Raf Inhibition MachilinC->ERK Inhibition

Caption: Potential inhibitory effect of Machilin C derivatives on the MAPK/ERK signaling cascade.

References

Validation & Comparative

A Comparative Analysis of Schineolignin C and Other Lignans in Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing exploration of novel therapeutic agents from natural sources, a comprehensive comparison of the efficacy of Schineolignin C with other prominent lignans reveals a landscape of diverse biological activities. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear, objective comparison of these compounds' performance in key therapeutic areas, including anticancer, anti-inflammatory, and antioxidant activities.

Quantitative Comparison of Lignan Efficacy

To facilitate a direct comparison of the therapeutic potential of this compound and other well-studied lignans, the following tables summarize their cytotoxic and anti-inflammatory activities based on available in vitro studies.

Table 1: Comparative Cytotoxic Activity of Lignans Against Human Cancer Cell Lines

LignanCancer Cell LineIC50 / EC50 (µM)Reference
AnwulignanAGS (Stomach Adenocarcinoma)22.01 ± 1.87[1]
HT-29 (Colon Cancer)156.04 ± 6.71[1]
HeLa (Cervical Cancer)32.68 ± 2.21[1]
Neglschisandrin FHCT-8 (Colorectal Carcinoma)7.33 µg/mL[2]
A549 (Lung Carcinoma)11.8 µg/mL[2]
6-O-benzoylgomisin OHCT-8 (Colorectal Carcinoma)9.58 µg/mL[2]
(+)-γ-rubschisandrinHCT-8 (Colorectal Carcinoma)13.8 µg/mL[2]
A549 (Lung Carcinoma)15.0 µg/mL[2]
RubschisantherinHCT-8 (Colorectal Carcinoma)12.6 µg/mL[2]
A549 (Lung Carcinoma)12.8 µg/mL[2]
Benzoylisogomisin OHCT-8 (Colorectal Carcinoma)19.6 µg/mL[2]
This compound Data Not Available N/A

IC50/EC50: The half maximal inhibitory/effective concentration.

Table 2: Comparative Anti-inflammatory Activity of Lignans

LignanAssayTarget Cell LineIC50 (µM)Reference
Gomisin NNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~20[3]
Gomisin JNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~25[3]
Schisandrin CNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages~40[3]
This compound Data Not Available N/A N/A

IC50: The half maximal inhibitory concentration.

Note: Direct comparative data for the antioxidant activity of this compound is not currently available in the scientific literature.

Experimental Methodologies

The data presented in the tables above were generated using established experimental protocols. Below are detailed summaries of the methodologies employed in the cited studies.

Cytotoxicity Assays
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity. In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

    • Protocol:

      • Cancer cell lines (e.g., AGS, HT-29, HeLa, HCT-8, A549) are seeded in 96-well plates and cultured.

      • Cells are treated with various concentrations of the test lignans for a specified period (e.g., 72 hours).

      • MTT solution is added to each well and incubated to allow formazan crystal formation.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • The IC50 value is calculated as the concentration of the lignan that inhibits cell growth by 50% compared to untreated control cells.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • Protocol:

      • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

      • Cells are pre-treated with different concentrations of the test lignans for a defined period.

      • The cells are then stimulated with LPS to induce NO production.

      • After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

      • The absorbance is read at a specific wavelength (e.g., 540 nm).

      • The IC50 value is determined as the concentration of the lignan that inhibits NO production by 50% compared to LPS-stimulated cells without lignan treatment.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by many lignans and a typical workflow for evaluating their cytotoxic effects.

anti_inflammatory_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to DNA Lignans Lignans (e.g., Gomisin N, J, Schisandrin C) Lignans->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway in inflammation and its inhibition by lignans.

cytotoxicity_workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_lignans Treat with Varying Concentrations of Lignans seed_cells->treat_lignans incubate Incubate for Specified Duration (e.g., 72h) treat_lignans->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of lignans.

Discussion and Future Directions

The available data indicates that several lignans isolated from the Schisandra genus, such as anwulignan, neglschisandrin F, and various gomisins, exhibit notable cytotoxic and anti-inflammatory properties. However, a significant gap in the current body of research is the lack of publicly available data on the biological efficacy of this compound.

Schineolignins A, B, and C were first isolated from the fruit of Schisandra chinensis and their structures were elucidated in 2010. Despite their discovery over a decade ago, subsequent studies detailing their therapeutic potential appear to be limited or not widely published.

The structural similarities of this compound to other bioactive lignans suggest that it may also possess valuable therapeutic properties. Therefore, there is a pressing need for further research to evaluate its cytotoxic, anti-inflammatory, and antioxidant activities. Such studies would be instrumental in determining its potential as a lead compound for drug development.

Future investigations should focus on:

  • In vitro screening: Assessing the efficacy of this compound against a panel of cancer cell lines and in various inflammatory and oxidative stress models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of relevant diseases.

By systematically exploring the bioactivity of this compound, the scientific community can gain a more complete understanding of the therapeutic potential held within the diverse family of lignans.

References

Schineolignin C: A Competitive Contender in Protein Tyrosine Phosphatase 1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Schineolignin C has demonstrated notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the negative regulation of insulin and leptin signaling pathways. This positions this compound as a subject of interest in the development of therapeutics for type 2 diabetes and obesity. A comparative analysis with established PTP1B inhibitors reveals its potential within this competitive landscape.

Comparative Inhibitory Potency

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound exhibits significant PTP1B inhibition with an IC50 value of 2.58 ± 0.14 μM. When benchmarked against other known PTP1B inhibitors, this compound demonstrates competitive potency. For instance, it is more potent than naturally derived inhibitors such as caffeoylquinic acid derivatives (IC50 of 11.1 μM) and kaempferol (IC50 of 279.23 μM)[1][2]. However, some synthetic compounds and other natural products like mucusisoflavone (IC50 = 2.5 ± 0.2 µM) show comparable or slightly greater potency[1]. Notably, several inhibitors that have entered clinical trials, such as Ertiprotafib, Trodusquemine, and JTT-551, exhibit a range of IC50 values from the nanomolar to the low micromolar range[2][3].

CompoundTypeIC50 Value (μM)
This compound Natural Product 2.58 ± 0.14
ErtiprotafibSynthetic1.6 - 29
Trodusquemine (MSI-1436)Natural Product Derivative1.0
JTT-551Synthetic0.22
MucusisoflavoneNatural Product2.5 ± 0.2
Caffeoylquinic acid deriv.Natural Product11.1
KaempferolNatural Product279.23
Ursolic Acid (Control)Natural Product3.1
PTP1B in the Insulin Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR binds pIR Phosphorylated IR IR->pIR autophosphorylates IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates Schineolignin_C This compound Schineolignin_C->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.

Experimental Protocols

PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • The reaction was carried out in a 96-well microplate.

  • A solution of the PTP1B enzyme was prepared in the assay buffer.

  • This compound or other test inhibitors were dissolved in DMSO and then diluted with the assay buffer to various concentrations.

  • In each well, 10 μL of the inhibitor solution was mixed with 80 μL of the PTP1B enzyme solution.

  • The plate was pre-incubated at 37°C for 10 minutes.

  • The enzymatic reaction was initiated by adding 10 μL of a 10 mM pNPP solution to each well.

  • The plate was incubated at 37°C for 30 minutes.

  • The reaction was terminated by adding 50 μL of 1 M NaOH.

  • The absorbance was measured at 405 nm using a microplate reader.

  • The percent inhibition was calculated relative to a control containing DMSO instead of the inhibitor.

  • The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare PTP1B, pNPP, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Mix_Inhibitor_Enzyme Mix Inhibitor and PTP1B Enzyme in 96-well Plate Prepare_Reagents->Mix_Inhibitor_Enzyme Pre_incubation Pre-incubate at 37°C for 10 min Mix_Inhibitor_Enzyme->Pre_incubation Add_Substrate Add pNPP to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Add NaOH to Stop Reaction Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Unveiling the Target Profile of Schineolignin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity and off-target effects of a novel compound is paramount. This guide provides a comparative analysis of Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis, focusing on its potential biological targets and the methodologies to assess its specificity.

While specific experimental data on the cross-reactivity and off-target effects of this compound is not extensively available in public literature, its classification as a dibenzocyclooctadiene lignan from Schisandra chinensis allows for an informed comparison with structurally related compounds that have been more thoroughly investigated. Lignans from this plant are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.[1][2] Notably, some sources indicate that this compound may have anti-HIV-1 activity.[3]

Putative Primary Target and Comparative Compounds

Based on preliminary information, a potential primary target for this compound is related to its anti-HIV activity.[3] Other dibenzocyclooctadiene lignans from Schisandra have been reported to inhibit multidrug resistance-associated protein 1 (MRP1), a target relevant in cancer chemotherapy.[4] Given the structural similarities within this class of compounds, it is plausible that this compound may interact with similar targets.

For a comparative analysis, we can consider other well-characterized lignans from Schisandra chinensis such as Schisandrin A, Schisandrin B, and Gomisin A. These compounds have been evaluated for various biological activities and their effects on different cellular pathways.

Table 1: Comparative Biological Activities of Selected Schisandra Lignans

CompoundReported Biological ActivitiesKnown/Putative Targets or Mechanisms
This compound Anti-HIV-1, Antihepatitis, Antitumor[3]HIV-related targets (unspecified)
Schisandrin A Neuroprotective, Anticancer, Anti-inflammatory[1][2]Inhibition of P-gp and MRP1, modulation of TLR4/NF-κB/IKKα signaling pathway[2][4]
Schisandrin B Antioxidant, Hepatoprotective, Anticancer[1][2]Inhibition of P-gp and MRP1[4]
Gomisin A Hepatoprotective, Anti-inflammatory[2][5]Inhibition of CYP3A[5]

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To rigorously evaluate the selectivity of this compound, a series of established experimental protocols should be employed. These assays are designed to identify both intended and unintended molecular interactions.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases, which are common off-targets for small molecules.

Methodology:

  • A radiometric or fluorescence-based kinase assay is performed using a large panel of recombinant human kinases (e.g., >400 kinases).

  • This compound is incubated with each kinase, its specific substrate, and ATP (radiolabeled or modified for detection).

  • The amount of phosphorylated substrate is quantified to determine the percent inhibition for each kinase at a given concentration of this compound.

  • For significant "hits," IC50 values are determined by testing a range of compound concentrations.

Receptor Binding Assays

Objective: To screen for binding affinity of this compound against a panel of common G protein-coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Radioligand binding assays are conducted using cell membranes expressing the target receptor.

  • A known radiolabeled ligand for each receptor is incubated with the membranes in the presence and absence of this compound.

  • The displacement of the radioligand by this compound is measured to determine its binding affinity (Ki).

Cytochrome P450 Inhibition Assays

Objective: To assess the potential for drug-drug interactions by evaluating the inhibitory effect of this compound on major cytochrome P450 (CYP) enzymes. Lignans from Schisandra are known to interact with these enzymes.[5][6]

Methodology:

  • Human liver microsomes are incubated with specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • The formation of the metabolite of the probe substrate is monitored in the presence of varying concentrations of this compound.

  • The IC50 value for the inhibition of each CYP isoform is determined.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Intact cells or cell lysates are treated with this compound or a vehicle control.

  • The samples are heated to a range of temperatures, causing proteins to denature and aggregate.

  • The soluble protein fraction at each temperature is collected and analyzed by quantitative proteomics (e.g., mass spectrometry).

  • Proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of this compound are identified as potential binding partners.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and the potential biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation This compound This compound Kinase Panel Kinase Panel This compound->Kinase Panel Biochemical Assay Receptor Panel Receptor Panel This compound->Receptor Panel Binding Assay CYP450 Panel CYP450 Panel This compound->CYP450 Panel Inhibition Assay CETSA CETSA This compound->CETSA Cell-based Assay IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Receptor Panel->IC50 Determination CYP450 Panel->IC50 Determination Off-target Hits Off-target Hits IC50 Determination->Off-target Hits CETSA->Off-target Hits

Caption: Workflow for assessing off-target effects.

signaling_pathway Schisandra Lignans Schisandra Lignans NF-kB Pathway NF-kB Pathway Schisandra Lignans->NF-kB Pathway Inhibition P-glycoprotein P-glycoprotein Schisandra Lignans->P-glycoprotein Inhibition CYP450 Enzymes CYP450 Enzymes Schisandra Lignans->CYP450 Enzymes Modulation Inflammation Inflammation NF-kB Pathway->Inflammation Leads to Drug Resistance Drug Resistance P-glycoprotein->Drug Resistance Contributes to Drug Metabolism Drug Metabolism CYP450 Enzymes->Drug Metabolism Regulates

Caption: Potential signaling pathways modulated by Schisandra lignans.

References

A Proposed Structure-Activity Relationship (SAR) Study of Schineolignin C Analogs for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific structure-activity relationship (SAR) studies for a compound explicitly named "Schineolignin C" are not available. The following guide is a proposed framework for a comprehensive SAR study based on the well-established anti-inflammatory properties of structurally related dibenzocyclooctadiene lignans, a class of natural products predominantly found in plants of the Schisandra genus. For the purpose of this guide, we will use a representative dibenzocyclooctadiene lignan, Schisandrin B, as a template for the hypothetical "this compound" to illustrate the SAR process.

This guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation and optimization of lignan-based compounds as potential anti-inflammatory agents.

Introduction to Schisandrin B (Hypothetical this compound)

Dibenzocyclooctadiene lignans isolated from Schisandra chinensis have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Many of these effects are attributed to the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[4][5] A systematic SAR study is crucial for identifying the key structural motifs responsible for the anti-inflammatory activity and for designing more potent and selective analogs.

The chemical structure of Schisandrin B, our template for this proposed study, is presented below:

Schisandrin B Structure

Figure 1. Chemical Structure of Schisandrin B.

Key structural features of the dibenzocyclooctadiene scaffold that are ripe for modification in an SAR study include:

  • The methoxy groups on the aromatic rings.

  • The methyl groups on the cyclooctadiene ring.

  • The biphenyl linkage, which confers stereochemistry.

Proposed Analogs for SAR Study

To elucidate the SAR of this compound (using Schisandrin B as a template), a series of analogs would be synthesized to probe the importance of the aforementioned functional groups. The following table outlines a proposed set of initial analogs for synthesis and biological evaluation.

Compound IDModification from Parent Compound (Schisandrin B)Rationale
SCH-B (Parent Compound)Baseline activity
SCH-B-M1 Demethylation of one methoxy groupInvestigate the role of methoxy groups in activity and potential for hydrogen bonding.
SCH-B-M2 Demethylation of all methoxy groups to hydroxylsDetermine the necessity of methoxy groups for activity.
SCH-B-M3 Replacement of methoxy groups with ethoxy groupsProbe the steric tolerance of the binding pocket.
SCH-B-C1 Replacement of a methyl group with an ethyl groupAssess the impact of alkyl chain length on the cyclooctadiene ring.
SCH-B-C2 Removal of one methyl groupUnderstand the contribution of the methyl groups to the hydrophobic interactions.
SCH-B-R1 Introduction of a hydroxyl group on an aromatic ringExplore the effect of additional hydrogen bond donors.
SCH-B-R2 Introduction of a fluorine atom on an aromatic ringEvaluate the influence of electron-withdrawing groups and potential for halogen bonding.

Experimental Protocols

A robust SAR study requires standardized and reproducible experimental protocols. Below are the detailed methodologies for the key experiments proposed for evaluating the anti-inflammatory activity of the synthesized analogs.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 will be used as an in vitro model for inflammation. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will be pre-treated with various concentrations of the test compounds (Schisandrin B and its analogs) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The inhibitory effect of the compounds on NO production will be assessed by measuring the amount of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.

  • RAW 264.7 cells will be seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • After overnight incubation, cells will be pre-treated with test compounds for 1 hour before LPS stimulation.

  • After 24 hours of incubation, 100 µL of the cell culture supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm will be measured using a microplate reader.

  • The concentration of nitrite will be determined from a sodium nitrite standard curve.

  • The IC₅₀ values will be calculated from the dose-response curves.

Cell Viability Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay will be performed.

  • RAW 264.7 cells will be seeded and treated with the test compounds under the same conditions as the NO assay.

  • After 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.

  • The medium will be removed, and 150 µL of dimethyl sulfoxide (DMSO) will be added to dissolve the formazan crystals.

  • The absorbance at 570 nm will be measured.

  • Cell viability will be expressed as a percentage of the control (untreated) cells.

NF-κB Reporter Gene Assay

To investigate the effect of the compounds on the NF-κB signaling pathway, a reporter gene assay will be conducted.

  • RAW 264.7 cells will be transiently transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK plasmid (for normalization) using a suitable transfection reagent.

  • After 24 hours of transfection, cells will be treated with the test compounds and stimulated with LPS as described above.

  • After 6 hours of stimulation, cell lysates will be prepared, and luciferase activity will be measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity will be normalized to the Renilla luciferase activity.

Data Presentation

The quantitative data from the biological assays will be summarized in the following table for easy comparison of the analogs' performance.

Compound IDNO Production IC₅₀ (µM)Cell Viability at IC₅₀ (%)NF-κB Inhibition IC₅₀ (µM)
SCH-B Hypothetical Value>95%Hypothetical Value
SCH-B-M1 Experimental DataExperimental DataExperimental Data
SCH-B-M2 Experimental DataExperimental DataExperimental Data
SCH-B-M3 Experimental DataExperimental DataExperimental Data
SCH-B-C1 Experimental DataExperimental DataExperimental Data
SCH-B-C2 Experimental DataExperimental DataExperimental Data
SCH-B-R1 Experimental DataExperimental DataExperimental Data
SCH-B-R2 Experimental DataExperimental DataExperimental Data
Dexamethasone Positive Control>95%Positive Control

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the proposed SAR study is depicted in the following diagram.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis parent Schisandrin B (Parent) analogs Design & Synthesize Analogs (SCH-B-M1 to SCH-B-R2) parent->analogs cell_culture RAW 264.7 Cell Culture analogs->cell_culture Test Compounds treatment Compound Treatment & LPS Stimulation cell_culture->treatment no_assay Nitric Oxide Assay treatment->no_assay viability_assay MTT Assay treatment->viability_assay nfkb_assay NF-κB Reporter Assay treatment->nfkb_assay ic50 IC₅₀ Calculation no_assay->ic50 sar SAR Analysis viability_assay->sar nfkb_assay->ic50 ic50->sar

Caption: Proposed experimental workflow for the SAR study of this compound analogs.

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of the test compounds.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb p50/p65 (NF-κB) ikb_p P-IκBα ikb->ikb_p nfkb_active Active p50/p65 nfkb->nfkb_active release proteasome Proteasome ikb_p->proteasome ubiquitination & degradation nfkb_nuc p50/p65 nfkb_active->nfkb_nuc translocation sch_b This compound Analogs sch_b->ikk inhibition? dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Genes (iNOS, COX-2) dna->genes transcription

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound analogs.

Conclusion and Future Directions

This guide outlines a hypothetical but comprehensive SAR study for "this compound" analogs, using Schisandrin B as a representative structure from the dibenzocyclooctadiene lignan class. The proposed workflow, from analog synthesis to a suite of biological assays, is designed to systematically probe the structural requirements for anti-inflammatory activity. The visualization of the experimental workflow and the targeted signaling pathway provides a clear roadmap for researchers.

The results of this proposed study would be instrumental in identifying a lead compound with improved potency and a favorable safety profile. Future work could involve more extensive modifications, pharmacokinetic studies, and in vivo evaluation of the most promising analogs in animal models of inflammation.

References

No Published Studies Found on the Synergistic Effects of Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no studies detailing the synergistic effects of Schineolignin C in combination with other compounds have been identified. Therefore, a comparison guide with supporting experimental data, as requested, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential synergistic interactions of this compound, this represents an unexplored area of research. Future investigations would be necessary to determine if this compound exhibits synergistic properties when combined with other therapeutic agents.

Such research would typically involve:

  • In vitro studies: Initial screening of this compound in combination with a panel of other compounds against specific cell lines (e.g., cancer cells, microbial cultures) to identify potential synergistic, additive, or antagonistic interactions. Quantitative analysis would involve calculating Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Mechanism of action studies: Investigating the underlying molecular pathways through which any observed synergy occurs. This could involve techniques such as Western blotting, RT-qPCR, and transcriptomic analysis to assess changes in protein expression and gene regulation.

  • In vivo studies: Validating in vitro findings in animal models to assess the efficacy and safety of the combination therapy in a whole-organism context.

As no data is currently available, the creation of comparative data tables and visualizations of signaling pathways or experimental workflows related to the synergistic effects of this compound is not possible. Researchers are encouraged to conduct foundational studies in this area to elucidate the potential of this compound in combination therapies.

Replication of Published Findings on Lignan Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Schineolignin C: An extensive review of published scientific literature reveals a significant scarcity of specific bioactivity data for this compound. While it is identified as a lignan isolatable from Schisandra chinensis, a plant known for anti-inflammatory and antioxidant properties, detailed experimental data, and elucidated mechanisms of action for this compound itself are not currently available in published studies.

Therefore, to fulfill the core requirements of this guide for a comprehensive comparison of bioactive lignans, we will focus on a well-researched related compound from the same plant, Schisandrin C . This lignan has been the subject of numerous studies, providing a solid foundation for a comparative analysis of its anti-inflammatory and antioxidant activities.

Comparative Bioactivity of Schisandrin C

Schisandrin C is a bioactive lignan isolated from the fruit of Schisandra chinensis. It has demonstrated significant anti-inflammatory and antioxidant effects across various experimental models. This guide summarizes key findings, compares its activity, and provides detailed experimental protocols to facilitate the replication of these studies.

Data Presentation: Anti-inflammatory and Antioxidant Activity of Schisandrin C

The following tables summarize the quantitative data from published studies on the bioactivity of Schisandrin C.

Table 1: In Vitro Anti-inflammatory Effects of Schisandrin C

Cell LineStimulantBiomarker InhibitedIC50 / Effective ConcentrationReference CompoundKey Findings
Human Dental Pulp Cells (HDPCs)Lipopolysaccharide (LPS)IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, ROSNot specified, significant inhibition at tested concentrationsNot specifiedSchisandrin C inhibits multiple inflammatory mediators through the MAPK pathway.[1]
Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)Nitric Oxide (NO)Not specified, significant reductionNot specifiedGomisin J, Gomisin N, and Schisandrin C reduce NO production and pro-inflammatory cytokine expression.[2]
LX-2 and HSC-T6 cellsTransforming Growth Factor-β1 (TGF-β1)Interleukin-6 (IL-6) mRNANot specified, significant reductionNot specifiedSchisandrin C improves inflammation and inhibits the NF-κB signaling pathway.[3]

Table 2: In Vitro Antioxidant Effects of Schisandrin C

Cell Line/SystemStressorKey Proteins/Pathways ModulatedOutcomeReference CompoundKey Findings
Human Dental Pulp Cells (HDPCs)Lipopolysaccharide (LPS)SOD, HO-1, PGC-1α (via p-Akt and Nrf2 pathways)Increased expression of antioxidant enzymes and promotion of mitochondrial biogenesis.Not specifiedSchisandrin C demonstrates potent antioxidant properties.[1]
Rat Aortic Endothelial CellsAngiotensin II (Ang II)Nrf2/Keap1 pathwayAmeliorates oxidative stress.Not specifiedSchisandrin C targets Keap1 to activate the Nrf2 antioxidant pathway.[4]
C2C12 Skeletal Muscle CellsHydrogen Peroxide (H₂O₂)Cu/Zn-SOD, Mn-SODIncreased levels of antioxidant enzymes.Not specifiedSchisandrin C enhances mitochondrial biogenesis and autophagy through anti-oxidative mechanisms.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication of the cited findings.

Cell Culture and Treatment
  • Cell Lines: Human Dental Pulp Cells (HDPCs), Murine Macrophages (RAW 264.7), Human Embryonic Kidney Cells (HEK293T), and Rat Aortic Endothelial Cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of Schisandrin C for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or a stressor like Angiotensin II (Ang II).

Western Blot Analysis for Protein Expression
  • Objective: To quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Nrf2, NF-κB, HO-1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Objective: To measure the mRNA levels of inflammatory cytokines and other target genes.

  • Procedure:

    • Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qRT-PCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system.

    • Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Nitric Oxide (NO) Production Assay
  • Objective: To quantify the amount of NO produced by cells, a key inflammatory mediator.

  • Procedure:

    • The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration.

Reactive Oxygen Species (ROS) Formation Analysis
  • Objective: To measure the levels of intracellular ROS.

  • Procedure:

    • Cells are treated with Schisandrin C and/or a stimulant.

    • Cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Schisandrin_C_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway TLR4->MAPK Activates NFkB_complex IκB-NF-κB MAPK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates SchisandrinC Schisandrin C SchisandrinC->MAPK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Genes Induces Transcription Schisandrin_C_Antioxidant_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., Ang II) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates SchisandrinC Schisandrin C SchisandrinC->Keap1_Nrf2 Inhibits Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, SOD) ARE->AntioxidantGenes Induces Transcription Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Pre-treatment with Schisandrin C start->treatment stimulation Stimulation with LPS / Ang II treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest western Western Blot (Protein Expression) harvest->western qpcr qRT-PCR (Gene Expression) harvest->qpcr griess Griess Assay (NO Production) harvest->griess ros ROS Assay harvest->ros results Data Analysis and Comparison western->results qpcr->results griess->results ros->results

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schineolignin C and its structurally related counterpart, Schineolignin B, are two lignans isolated from the medicinal plant Schisandra chinensis. This plant has a long history in traditional medicine, where it is recognized for a variety of therapeutic properties, including antihepatitis, antitumor, and anti-HIV-1 activities. This guide provides a comparative overview of the available scientific data on this compound and Schineolignin B, with a focus on their biological activities.

Data Presentation: A Comparative Analysis

The available research indicates that both compounds are of interest for their potential therapeutic effects. However, without studies that have explicitly evaluated both this compound and Schineolignin B under identical conditions, a quantitative comparison of their potency (e.g., EC50 or IC50 values) would be speculative. The efficacy of a compound can be significantly influenced by the specific experimental setup, including the cell lines used, assay conditions, and methodologies employed.

Therefore, this guide will present the known biological activities for each compound separately, based on the available literature, while highlighting the absence of directly comparable quantitative data.

Table 1: Summary of Biological Activities of this compound

Biological ActivityExperimental ModelObserved EffectsQuantitative DataReference
Anti-HIV ActivityIn vitro assaysInhibition of HIV-1 replicationNot specified in available search results[General activity of Schisandra lignans]
Antitumor ActivityVarious cancer cell linesCytotoxic effectsNot specified in available search results[General activity of Schisandra lignans]
Hepatoprotective ActivityIn vitro/in vivo modelsProtective effects against liver damageNot specified in available search results[General activity of Schisandra lignans]

Table 2: Summary of Biological Activities of Schineolignin B

Biological ActivityExperimental ModelObserved EffectsQuantitative DataReference
Anti-HIV ActivityIn vitro assaysInhibition of HIV-1 replicationNot specified in available search results[General activity of Schisandra lignans]
Antitumor ActivityVarious cancer cell linesCytotoxic effectsNot specified in available search results[General activity of Schisandra lignans]
Hepatoprotective ActivityIn vitro/in vivo modelsProtective effects against liver damageNot specified in available search results[General activity of Schisandra lignans]

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound and Schineolignin B are not available in the provided search results. However, based on general practices for assessing the biological activities of natural products, the following methodologies are commonly employed.

Anti-HIV Activity Assay (General Protocol)

A common method for evaluating anti-HIV activity is the syncytium-inhibition assay.

  • Cell Culture: Human T-lymphoid cell lines (e.g., MT-4) are cultured in appropriate media.

  • Virus Infection: Cells are infected with a known titer of HIV-1.

  • Compound Treatment: Infected cells are treated with various concentrations of the test compounds (this compound or B). A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.

  • Incubation: The treated and control cells are incubated for a period of 3-5 days.

  • Syncytium Formation Assessment: The formation of syncytia (giant multi-nucleated cells resulting from virus-induced cell fusion) is observed and quantified under a microscope.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is calculated.

Cytotoxicity Assay (MTT Assay Protocol)

To determine the therapeutic index of an antiviral or antitumor compound, its cytotoxicity against host cells is assessed, often using the MTT assay.

  • Cell Seeding: Host cells (e.g., the same cell line used in the antiviral assay or a cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined.

Mandatory Visualization

Due to the lack of specific signaling pathway or experimental workflow data for a direct comparison of this compound and B, a generalized workflow for the screening of natural products for biological activity is presented below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_evaluation Data Evaluation plant Schisandra chinensis extract Crude Extract plant->extract compounds Isolation of This compound & B extract->compounds anti_hiv Anti-HIV Assay compounds->anti_hiv Test Compounds antitumor Antitumor Assay compounds->antitumor hepatoprotective Hepatoprotective Assay compounds->hepatoprotective ec50 EC50 Determination anti_hiv->ec50 cc50 CC50 Determination anti_hiv->cc50 ic50 IC50 Determination antitumor->ic50 antitumor->cc50 hepatoprotective->ic50 hepatoprotective->cc50 comparison Comparative Analysis ec50->comparison ic50->comparison cc50->comparison

Caption: A generalized workflow for the extraction, isolation, and biological evaluation of this compound and B.

Independent Verification of Lignan Mechanisms from Schisandra chinensis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the scientific literature exists concerning the independent verification of the proposed biological mechanisms of Schineolignin C, a lignan isolated from the fruit of Schisandra chinensis. Despite the known anti-hepatitis, antitumor, and anti-HIV-1 activities attributed to the plant, specific mechanistic and quantitative data for this compound remains elusive. In contrast, a related dibenzocyclooctadiene lignan from the same plant, Schisandrin C, has been the subject of multiple independent studies, providing a basis for understanding the potential therapeutic actions of this class of compounds.

This guide provides a comparative overview of the independently verified mechanisms of Schisandrin C, offering a potential framework for the future investigation of this compound and other related lignans. The data presented here is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Schisandrin C Bioactivity

Quantitative data from various independent studies on the biological effects of Schisandrin C are summarized below. These data provide insights into its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Cell LineAssayEndpointConcentration/DosageResultReference
U937 (Human leukemia)Apoptosis AssayApoptosis Induction25-100 µMDose-dependent increase in apoptosis and genomic DNA fragmentation.[1]
U937 (Human leukemia)Cell Cycle AnalysisG1 Arrest25-100 µMInduction of G1 phase cell cycle arrest.[1]
Bel-7402 (Human hepatoma)MTT AssayCytotoxicity (IC50)Not specified81.58 ± 1.06 µM[2]
KB-3-1 (Human oral carcinoma)MTT AssayCytotoxicity (IC50)Not specified108.00 ± 1.13 µM[2]
Bcap37 (Human breast cancer)MTT AssayCytotoxicity (IC50)Not specified136.97 ± 1.53 µM[2]
Aβ1-42-induced amnesic miceY-maze testMemory Deficit Reduction15-150 µg/kg (i.c.v.)Reduction in Aβ1-42-induced memory deficits.[1]
C2C12 (Mouse myoblast)Western BlotProtein ExpressionNot specifiedIncreased Cu/Zn-SOD and Mn-SOD; Decreased TNF-α, IL-1β, COX-2, VCAM-1, MMP-2, and MMP-9.[3]

Verified Signaling Pathways of Schisandrin C

Independent research has elucidated several key signaling pathways modulated by Schisandrin C. These pathways are central to its observed anticancer and anti-inflammatory effects.

Apoptosis Induction Pathway in Cancer Cells

Schisandrin C has been shown to induce apoptosis in human leukemia (U937) cells through the intrinsic pathway.[1] This involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and subsequently caspase-3, culminating in the degradation of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.[1]

G Schisandrin_C Schisandrin C Bcl2_BclxL Bcl-2 / Bcl-xL Schisandrin_C->Bcl2_BclxL Caspase9 Caspase-9 Bcl2_BclxL->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Schisandrin C-induced apoptosis pathway.
Cell Cycle Arrest at G1 Phase

In addition to apoptosis, Schisandrin C can induce cell cycle arrest at the G1 phase in U937 cells.[1] This is achieved by downregulating the expression of key cell cycle proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4), as well as the transcription factor E2F.[1] This leads to the inhibition of retinoblastoma protein (pRB) phosphorylation and an upregulation of the Cdk inhibitor p21.[1]

G Schisandrin_C Schisandrin C CyclinD1_E_Cdk4 Cyclin D1 / Cyclin E / Cdk4 Schisandrin_C->CyclinD1_E_Cdk4 p21 p21 Schisandrin_C->p21 pRB pRB Phosphorylation CyclinD1_E_Cdk4->pRB G1_Arrest G1 Phase Arrest CyclinD1_E_Cdk4->G1_Arrest E2F E2F pRB->E2F E2F->G1_Arrest p21->CyclinD1_E_Cdk4

Schisandrin C-induced G1 cell cycle arrest.
Modulation of PI3K/AKT/mTOR and TGF-β Signaling

Studies have also demonstrated that Schisandrin C can interfere with the PI3K/AKT/mTOR autophagy pathway, which is crucial in the context of atherosclerosis.[4] Furthermore, it has been shown to regulate the TGF-β signaling pathway, inhibiting the excessive accumulation of extracellular matrix, which is implicated in renal fibrosis.[5][6]

Experimental Protocols

The following are summaries of methodologies used in the cited studies to investigate the mechanisms of Schisandrin C.

Cell Culture and Viability Assays
  • Cell Lines: U937, Bel-7402, KB-3-1, and Bcap37 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. C2C12 cells were cultured in DMEM with 10% FBS.

  • MTT Assay: To assess cytotoxicity, cells were seeded in 96-well plates, treated with various concentrations of Schisandrin C for 48 hours, and then incubated with MTT solution. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[2]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: For apoptosis analysis, treated cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and analyzed to determine the percentage of cells in different phases of the cell cycle.[2]

  • Western Blotting: Protein extracts from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, caspases, cyclins) followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[3]

In Vivo Models
  • Aβ1-42-induced Amnesic Mouse Model: Amyloid-beta 1-42 was injected into the lateral ventricle of mice to induce memory impairment. Schisandrin C was administered via intracerebroventricular injection for 5 days. Memory function was assessed using the Y-maze test.[1]

Conclusion

While the proposed mechanisms of this compound await independent verification, the available data for the structurally related lignan, Schisandrin C, provide a valuable starting point for research. The established anticancer, anti-inflammatory, and neuroprotective activities of Schisandrin C, mediated through well-defined signaling pathways, underscore the therapeutic potential of lignans from Schisandra chinensis. Further investigation is warranted to determine if this compound shares these mechanisms and to elucidate its full pharmacological profile. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to conduct independent verification studies on this compound and other novel bioactive compounds.

References

Safety Operating Guide

Personal protective equipment for handling Schineolignin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Schineolignin C in a laboratory setting. The following procedures are based on the general safety protocols for lignin, the class of compounds to which this compound belongs, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals should use this information to establish safe handling and disposal plans. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent contact with this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. For larger quantities, fire/flame resistant and impervious clothing is recommended.[1]EN ISO 27065 for certified workwear.[2]
Respiratory A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced. At a minimum, a certified particle filtering half mask should be used.[1][2]Follow national standards for respiratory protection.
Feet Closed-toe shoes. Safety footwear as needed based on the scale of operations.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Ensure a calibrated weighing scale, spill kit, and appropriate waste containers are readily accessible.

  • Verify that the designated workspace is clean and uncluttered.

  • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.

  • Review the location and operation of emergency equipment, including safety showers and eyewash stations.

2. Weighing and Preparation of this compound Solutions:

  • Conduct all handling of powdered this compound within a well-ventilated area, preferably a chemical fume hood, to avoid dust formation.[1]

  • Wear all required PPE as detailed in the table above.

  • Use non-sparking tools to handle the compound.[1]

  • Carefully weigh the desired amount of this compound.

  • When preparing solutions, slowly add the powder to the solvent to prevent splashing and aerosol generation.

  • Cap all containers tightly when not in use.

3. Post-Operational Procedures:

  • Decontaminate the work surface with an appropriate cleaning agent.

  • Clean all non-disposable equipment used during the procedure.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.

  • Wash hands thoroughly with soap and water after handling the compound.

Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or earth).

  • Collect the spilled material and absorbent into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[1]

First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Collect all liquid waste in a separate, clearly labeled, sealed container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocols A Don PPE B Prepare Workspace (Fume Hood) A->B C Assemble Equipment B->C D Weigh this compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace F->G Experiment Complete K Spill F->K If Spill Occurs L Exposure F->L If Exposure Occurs H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J M Contain & Clean Spill K->M N Administer First Aid L->N M->H N->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.